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  • Product: N,N-Bisisopropyl-3-phenyl-2-propenamine
  • CAS: 87462-12-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N,N-Bisisopropyl-3-phenyl-2-propenamine

An In-Depth Technical Guide to N,N-Bisisopropyl-3-phenyl-2-propenamine For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Bisisopropyl-3-phenyl-2-propenamine, also known as N,N-diisopropylcinnam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N,N-Bisisopropyl-3-phenyl-2-propenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bisisopropyl-3-phenyl-2-propenamine, also known as N,N-diisopropylcinnamylamine, is a tertiary amine that has been identified as an impurity in the manufacturing of the pharmaceutical agent Tolterodine[1]. While not extensively studied as a primary pharmacological agent, its structural similarity to a variety of biologically active cinnamylamines and N,N-dialkyl-3-phenylpropylamines suggests a potential for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential pharmacological and toxicological profiles of N,N-Bisisopropyl-3-phenyl-2-propenamine. Furthermore, a detailed analytical methodology for its quantification is proposed. This document is intended to serve as a foundational resource for researchers investigating this compound or its role as a pharmaceutical impurity.

Chemical Structure and Physicochemical Properties

N,N-Bisisopropyl-3-phenyl-2-propenamine is characterized by a cinnamyl backbone with two isopropyl groups attached to the nitrogen atom, forming a tertiary amine.

Molecular Structure:

Cinnamaldehyde Cinnamaldehyde Intermediate [Enamine Intermediate] Cinnamaldehyde->Intermediate + Diisopropylamine Diisopropylamine Diisopropylamine Product N,N-Bisisopropyl-3-phenyl-2-propenamine Intermediate->Product Reduction (e.g., NaBH(OAc)3) start Sample Preparation (Dissolution in Mobile Phase) injection HPLC Injection start->injection separation C18 Reverse-Phase Column injection->separation detection UV Detection (e.g., 254 nm) separation->detection quantification Quantification (External Standard Calibration) detection->quantification

Sources

Exploratory

Technical Guidance: Physicochemical Characterization of N,N-Diisopropyl-3-phenyl-2-propenamine

Abstract: This technical guide provides a detailed examination of the fundamental physicochemical properties of N,N-Diisopropyl-3-phenyl-2-propenamine, specifically focusing on its molecular weight and boiling point. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed examination of the fundamental physicochemical properties of N,N-Diisopropyl-3-phenyl-2-propenamine, specifically focusing on its molecular weight and boiling point. The document outlines both theoretical calculations and established experimental methodologies for the precise determination of these critical parameters. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and materials science, offering a framework for the accurate characterization of this and structurally related compounds.

Introduction: The Significance of Core Physicochemical Properties

The precise determination of a compound's molecular weight and boiling point is a cornerstone of chemical characterization. These fundamental properties are not merely data points; they are critical indicators of a substance's identity, purity, and behavior under various conditions. For a molecule like N,N-Diisopropyl-3-phenyl-2-propenamine, a substituted allyl amine, these values are indispensable for a range of applications, from predicting its volatility and designing appropriate purification methods, such as distillation, to understanding its potential pharmacokinetic and pharmacodynamic profile in drug discovery pipelines. An accurately determined boiling point, for instance, can provide insights into the intermolecular forces at play, while the molecular weight is essential for stoichiometric calculations in synthetic chemistry and for confirmation of molecular structure through techniques like mass spectrometry.

This guide will provide both the theoretical basis for the molecular weight of N,N-Diisopropyl-3-phenyl-2-propenamine and a detailed experimental protocol for the empirical determination of its boiling point, thereby offering a comprehensive approach to its initial characterization.

Molecular Weight Determination: A Theoretical and Practical Approach

The molecular weight of a compound is a foundational piece of data, derived from its chemical formula. It represents the mass of one mole of the substance and is a critical parameter for nearly all quantitative chemical work.

Theoretical Molecular Weight Calculation

The molecular formula for N,N-Diisopropyl-3-phenyl-2-propenamine is C₁₅H₂₃N. The molecular weight is calculated by summing the atomic weights of all constituent atoms.

Table 1: Atomic Composition and Molecular Weight Calculation

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1512.011180.165
Hydrogen (H)231.00823.184
Nitrogen (N)114.00714.007
Total 39 217.366

The theoretically calculated molecular weight for N,N-Diisopropyl-3-phenyl-2-propenamine is 217.37 g/mol . This value serves as a benchmark for experimental verification.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is precise, experimental verification is crucial to confirm the identity and purity of a synthesized batch. The gold standard for this is mass spectrometry.

Workflow for Mass Spectrometric Analysis:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation prep Dissolve sample in volatile solvent (e.g., Methanol) injection Inject into Mass Spectrometer prep->injection ionization Ionize sample (e.g., ESI) injection->ionization analysis Analyze m/z ratio ionization->analysis detection Detect ions analysis->detection interpretation Identify molecular ion peak [M+H]+ detection->interpretation comparison Compare with theoretical MW interpretation->comparison

Caption: Workflow for molecular weight verification via mass spectrometry.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For an amine, expect to observe the protonated molecule [M+H]⁺.

  • Analysis: Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion. For N,N-Diisopropyl-3-phenyl-2-propenamine, this would be centered around m/z 218.37.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The measured m/z value should be within a narrow tolerance (e.g., ± 0.001 Da) of the calculated value for the protonated molecule.

This self-validating system ensures that the experimentally determined molecular weight aligns with the theoretical value, confirming the molecular identity of the compound.

Boiling Point: Estimation and Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key indicator of volatility and is highly dependent on intermolecular forces.

Boiling Point Estimation

While no experimentally determined boiling point for N,N-Diisopropyl-3-phenyl-2-propenamine is readily available in the literature, an estimation can be made based on structurally similar compounds. For instance, N,N-Dimethyl-3-phenyl-2-propenamine has a reported boiling point of 115-120 °C at 11 mmHg. Given the larger isopropyl groups in N,N-Diisopropyl-3-phenyl-2-propenamine compared to the methyl groups, which increase the molecular weight and likely the van der Waals forces, a higher boiling point can be anticipated.

Experimental Determination of Boiling Point

The boiling point of a novel compound must be determined empirically. The following protocol outlines a standard method for determining the boiling point at atmospheric pressure.

Experimental Setup for Boiling Point Determination:

cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_validation Validation flask Place sample in a round-bottom flask chips Add boiling chips flask->chips condenser Attach a condenser chips->condenser thermometer Position thermometer condenser->thermometer heating Gently heat the flask thermometer->heating reflux Observe for stable reflux heating->reflux temp_reading Record temperature of condensing vapor reflux->temp_reading stability Ensure temperature remains constant during boiling temp_reading->stability

Caption: Experimental workflow for boiling point determination.

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble a distillation apparatus consisting of a small round-bottom flask, a condenser, and a thermometer. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of the purified N,N-Diisopropyl-3-phenyl-2-propenamine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in thermal equilibrium with the boiling liquid.

  • Heating: Gently heat the flask using a suitable heating mantle or oil bath.

  • Observation: Observe the sample as it begins to boil. A steady reflux of condensate should be visible on the thermometer bulb.

  • Temperature Recording: Record the temperature at which a stable and continuous distillation occurs. This temperature is the boiling point at the ambient atmospheric pressure.

  • Pressure Correction (Optional): If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at standard pressure.

The trustworthiness of this protocol lies in the clear and stable temperature plateau observed during distillation, which indicates that the boiling point of the pure substance has been reached.

Conclusion and Future Directions

This guide has detailed the theoretical and experimental approaches to determining the molecular weight and boiling point of N,N-Diisopropyl-3-phenyl-2-propenamine. The calculated molecular weight of 217.37 g/mol provides a crucial theoretical benchmark, while the outlined mass spectrometry and boiling point determination protocols offer robust methods for empirical validation. Accurate characterization of these fundamental properties is the first and a critical step in the comprehensive analysis of any novel chemical entity. Further research should focus on a full spectroscopic characterization (NMR, IR) and an evaluation of the compound's chemical reactivity and potential applications.

References

  • PubChem. (n.d.). N,N-Diisopropyl-3-phenyl-2-propen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Foundational

Technical Monograph: Safety, Handling, and Synthetic Utility of N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2)

As a Senior Application Scientist, I approach the handling and application of chemical intermediates not merely as a procedural checklist, but as an integrated system of chemical causality. N,N-Bisisopropyl-3-phenyl-2-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and application of chemical intermediates not merely as a procedural checklist, but as an integrated system of chemical causality. N,N-Bisisopropyl-3-phenyl-2-propenamine (commonly referred to as DIPCA or N,N-diisopropylcinnamylamine) is a prime example of a molecule that requires deep mechanistic understanding. It serves a dual role in pharmaceutical development: it is a highly reactive intermediate in the synthesis of muscarinic receptor antagonists, and simultaneously, a strictly monitored impurity in final Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, safety protocols, and synthetic applications of DIPCA, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the behavior of DIPCA begins with its molecular architecture. The compound features a lipophilic diisopropylamine group conjugated to a cinnamyl (phenylallyl) system. This specific structure dictates both its utility and its hazards. The allylic system is highly susceptible to acid-catalyzed activation, making it an excellent electrophile precursor, while the tertiary amine moiety imparts basicity and lipophilicity.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication
CAS Number 87462-12-2Primary identifier for regulatory compliance .
Molecular Formula C15H23NHigh carbon-to-heteroatom ratio ensures high lipophilicity.
Molecular Weight 217.35 g/mol Relatively low molecular weight; volatile enough to pose inhalation risks.
Appearance Pale yellow to colorless oilNeat liquid form requires careful volumetric or gravimetric transfer.
Solubility Soluble in DCM, Toluene, MeOHInsoluble in water; requires biphasic systems for aqueous extraction.
Role in Pharma Intermediate / ImpurityTracked as "Tolterodine Impurity B".

Safety Data Sheet (SDS) Directives & Hazard Mitigation

Standard safety data sheets often list generic precautions. However, a robust safety protocol must be rooted in chemical causality. DIPCA is a basic, lipophilic tertiary amine. When it contacts human skin, its lipophilicity allows it to rapidly penetrate the stratum corneum, while its basicity induces localized saponification of cellular lipids, leading to severe irritation.

GHS Hazard Classifications
Hazard ClassCategoryMechanistic CauseMitigation Strategy
Skin Irritation Category 2Lipid saponification via amine basicity.Use nitrile gloves (>0.11 mm); avoid latex which degrades upon contact.
Eye Irritation Category 2ARapid pH alteration of the tear film.Wear tight-fitting chemical splash goggles.
STOT SE Category 3Volatilization of the free base irritates respiratory mucosa.Handle strictly within a certified fume hood.
Self-Validating Spill Response Workflow

In the event of a DIPCA spill, neutralization must precede cleanup to prevent the volatilization of the free base.

SpillResponse S1 1. Identify Spill (DIPCA Liquid) S2 2. Don PPE (Respirator, Nitrile Gloves) S1->S2 S3 3. Containment (Sand/Vermiculite) S2->S3 S4 4. Neutralization (Dilute Citric Acid) S3->S4 S5 5. Waste Disposal (EPA Compliant) S4->S5

Fig 1: Step-by-step spill mitigation workflow for tertiary amine chemical hazards.

Validation Check: After applying dilute citric acid (Step 4), use pH indicator paper on the spill residue. A pH of 5-6 confirms the amine has been fully converted to its non-volatile, water-soluble citrate salt, validating that it is safe for mechanical removal.

Synthetic Utility in API Manufacturing

DIPCA is most famously utilized in the one-pot synthesis of Tolterodine , an anticholinergic agent used to treat overactive bladder. As detailed in patent literature (), the traditional synthesis involves the reaction of p-cresol with DIPCA in the presence of a strong acid.

Mechanistic Pathway

Why does this reaction work so efficiently in a single pot? The strong acid (e.g., sulfuric acid) protonates the allylic amine, facilitating the cleavage of the C-N bond or activating the double bond to form a highly resonance-stabilized allylic carbocation. The electron-rich ortho-position of p-cresol (activated by the hydroxyl group) then acts as a nucleophile, undergoing electrophilic aromatic substitution to yield the Tolterodine skeleton.

TolterodineSynthesis A p-Cresol (Nucleophile) E Tolterodine (Target API) A->E Electrophilic Substitution B N,N-Bisisopropyl-3-phenyl-2-propenamine (DIPCA) D Allylic Carbocation Intermediate B->D Protonation & Activation C Strong Acid (e.g., H2SO4) C->B Catalyzes D->E Attacks ortho-position

Fig 2: Acid-catalyzed one-pot synthesis of Tolterodine from p-Cresol and DIPCA.

Note on Limitations: While highly effective for Tolterodine, this route fails for the related drug Fesoterodine. The reaction of p-hydroxybenzyl alcohol with DIPCA does not proceed cleanly under strong acid conditions due to competing polymerization of the hydroxymethyl group.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols integrate built-in validation steps.

Protocol A: Laboratory-Scale Synthesis of Tolterodine via DIPCA

Objective: Synthesize racemic Tolterodine utilizing DIPCA and p-cresol.

  • Preparation: In a rigorously dried 250 mL round-bottom flask, dissolve 1.0 equivalent of p-cresol in anhydrous toluene (10 volumes).

  • Addition: Add 1.05 equivalents of DIPCA. Stir the mixture at 0–5 °C under an inert nitrogen atmosphere.

  • Catalysis: Dropwise, add 1.5 equivalents of concentrated H₂SO₄.

    • Causality: The slow addition controls the exothermic protonation of the amine and prevents thermal degradation of the allylic system.

  • Heating: Gradually warm the reaction to 80 °C and reflux for 4 hours.

  • Reaction Monitoring (Validation): Withdraw a 50 µL aliquot, quench in 1 mL of 10% Na₂CO₃, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 7:3). The disappearance of the DIPCA spot (Rf ~0.6) and appearance of a new UV-active spot (Rf ~0.3) validates reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Slowly add 10% aqueous Na₂CO₃ until gas evolution ceases.

    • Validation Check: Test the aqueous layer with pH paper; it must read between 8.0 and 9.0. If pH < 8.0, the acid catalyst is not fully neutralized, which will protonate the Tolterodine product and severely depress its extraction yield into the organic phase.

  • Isolation: Separate the toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Tolterodine.

Protocol B: Analytical Detection of DIPCA as an Impurity

Because DIPCA is a known impurity (Tolterodine Impurity B), its clearance must be validated.

  • Sample Prep: Dissolve 10 mg of final API in 1 mL HPLC-grade Methanol.

  • Chromatography: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile phase: Acetonitrile / 0.1% TFA in water (Gradient).

  • Detection: Monitor at 215 nm.

    • Validation Check: Inject a known DIPCA standard first. The allylic double bond provides a strong chromophore at 215 nm. Ensure the resolution factor (Rs) between the Tolterodine peak and the DIPCA peak is > 2.0 to guarantee accurate impurity quantification.

References

  • Title: N,N-Bisisopropyl-3-phenyl-2-propenaMine — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives (WO2014012832A1) Source: Google Patents URL: [2]

Sources

Exploratory

In vitro toxicity profile of N,N-Bisisopropyl-3-phenyl-2-propenamine

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N,N-Bisisopropyl-3-phenyl-2-propenamine Abstract N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2) is a chemical entity identified as an impurity of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N,N-Bisisopropyl-3-phenyl-2-propenamine

Abstract

N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2) is a chemical entity identified as an impurity of the pharmaceutical agent Tolterodine.[1][2] As with any compound intended for or related to human use, a thorough understanding of its toxicological profile is paramount. This guide provides a comprehensive, tiered strategy for the in vitro toxicological assessment of N,N-Bisisopropyl-3-phenyl-2-propenamine. Designed for researchers and drug development professionals, this document moves beyond mere protocol recitation to deliver a strategic framework grounded in scientific rationale. We will explore the causality behind experimental choices, establish self-validating workflows, and detail a multi-parametric approach to build a robust safety profile, from foundational cytotoxicity to organ-specific and genetic toxicity.

Introduction: The Imperative for Early-Stage Toxicity Profiling

N,N-Bisisopropyl-3-phenyl-2-propenamine, with the molecular formula C₁₅H₂₃N and a molecular weight of 217.35, is a structurally defined small molecule.[3] While its primary context is as a process-related impurity, its potential for human exposure necessitates a rigorous safety evaluation. The modern paradigm of toxicology—"fail early, fail fast"—relies on cost-effective, high-throughput in vitro assays to identify liabilities long before costly and resource-intensive in vivo studies are initiated.[4] Determining a compound's potential for cellular harm is a critical, foundational step in preclinical safety assessment.[5][6]

This guide presents a logical, three-phased approach to systematically characterize the in vitro toxicity of this compound:

  • Phase 1: Foundational Cytotoxicity Assessment to establish baseline toxicity across multiple cell types.

  • Phase 2: Organ-Specific Toxicity Evaluation focusing on key target organs of drug-induced toxicity: the liver and the heart.

  • Phase 3: Genotoxicity Assessment to investigate the potential for DNA damage, a non-negotiable regulatory endpoint.

This structured workflow ensures that data from each phase informs the design of the next, creating an efficient and scientifically sound investigation.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Rationale

Before delving into complex, organ-specific models, it is essential to establish the compound's basal cytotoxicity. This initial screen determines the concentration range at which N,N-Bisisopropyl-3-phenyl-2-propenamine induces cell death, providing the half-maximal inhibitory concentration (IC₅₀) value. This value is crucial for designing subsequent, more sensitive mechanistic assays, ensuring that observed effects are not simply a consequence of overwhelming cytotoxicity.

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method.[7][8] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7] By screening against a panel of cell lines from different origins (e.g., liver, kidney), we can uncover any preliminary indications of tissue-specific toxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Select Cell Lines (e.g., HepG2, HEK293) culture Culture Cells to ~80% Confluency start->culture seed Seed Cells in 96-well Plates culture->seed prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt Proceed to Assay incubate_mtt Incubate (2-4 hrs) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Viability vs. Control read_abs->calc_viability Generate Data plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human hepatoma (HepG2) and human embryonic kidney (HEK293) cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of N,N-Bisisopropyl-3-phenyl-2-propenamine in the appropriate cell culture medium. A typical range would span from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

Data Presentation
Cell LineIncubation Time (hr)IC₅₀ (µM)
HepG224[Insert Value]
48[Insert Value]
HEK29924[Insert Value]
48[Insert Value]

Phase 2: Mechanistic and Organ-Specific Toxicity Assessment

With baseline cytotoxicity established, the next logical step is to investigate toxicity in more physiologically relevant models of key target organs and to probe the underlying mechanisms. Drug-induced liver injury (DILI) and cardiotoxicity are two of the primary reasons for compound failure in development pipelines.[9][10]

Hepatotoxicity Assessment

Rationale: The liver is the body's primary metabolic hub, making it highly susceptible to drug-induced injury.[9] We utilize the HepG2 cell line, a well-accepted human liver model, to perform a multiparametric high-content analysis (HCA).[11] This approach allows for the simultaneous measurement of several key indicators of cellular health, providing a more detailed picture of the hepatotoxic mechanism beyond simple cell death.[9][11]

G cluster_cell Hepatocyte compound N,N-Bisisopropyl-3-phenyl- 2-propenamine ros Increased ROS (Oxidative Stress) compound->ros Induces mito Mitochondrial Dysfunction compound->mito Induces apoptosis Apoptosis Activation (Caspase Cleavage) ros->apoptosis Triggers mito->ros Interplay mito->apoptosis Triggers cell_death Cell Death (Hepatotoxicity) apoptosis->cell_death G cluster_ames Gene Mutation (Bacteria) cluster_micronucleus Chromosomal Damage (Mammalian) cluster_mla Gene Mutation (Mammalian) cluster_outcome Outcome start N,N-Bisisopropyl-3-phenyl-2-propenamine ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) start->ames +/- S9 Mix mnvit In Vitro Micronucleus Test (OECD 487) start->mnvit +/- S9 Mix mla Mouse Lymphoma Assay (OECD 490) start->mla +/- S9 Mix decision Integrate Results ames->decision mnvit->decision mla->decision pos Positive Finding: Potential Genotoxin decision->pos If any test is clearly positive neg Negative Finding: No Genotoxic Concern In Vitro decision->neg If all tests are clearly negative

Caption: Decision workflow for the in vitro genotoxicity test battery.

Core Assays
  • Bacterial Reverse Mutation (Ames) Test (OECD TG 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect compounds that can cause reverse mutations (reversions) back to a wild-type state. [12]It is a critical screen for point mutations. The assay must be performed both with and without an exogenous metabolic activation system (rat liver S9 fraction) to detect compounds that require metabolic activation to become genotoxic. [13][14]

  • In Vitro Micronucleus Test (OECD TG 487): This is the preferred assay for detecting chromosomal damage. [15]It identifies agents that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss/gain). [15]Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei. This assay is typically performed in human peripheral blood lymphocytes or cell lines like CHO or TK6.

  • In Vitro Mammalian Cell Gene Mutation Test (OECD TG 490): The Mouse Lymphoma Assay (MLA) is used to detect a broad spectrum of genetic events, including point mutations and chromosomal events that affect the thymidine kinase (Tk) gene. [15][16]

Data Interpretation and Integrated Risk Assessment

The culmination of this three-phased approach is an integrated assessment of the in vitro toxicological profile.

  • Hazard Identification: A positive result in any of the genotoxicity assays would classify N,N-Bisisopropyl-3-phenyl-2-propenamine as an in vitro genotoxin, a significant finding that requires careful consideration. [12]* Dose-Response Characterization: The IC₅₀ values from cytotoxicity assays, combined with the concentrations at which mechanistic effects (e.g., mitochondrial dysfunction, ROS production) occur, establish a dose-response relationship.

  • Risk Contextualization: The in vitro data provides a critical hazard assessment. By comparing the concentrations at which toxicity is observed to the expected levels of human exposure (if known), a preliminary risk assessment can be formulated. A large margin between the toxic concentrations and exposure levels suggests a lower risk.

This comprehensive dataset provides a robust foundation for making informed decisions, whether it is to halt development, guide chemical modifications to mitigate toxicity, or design targeted and humane in vivo studies.

Conclusion

This technical guide outlines a systematic, state-of-the-art framework for characterizing the in vitro toxicity profile of N,N-Bisisopropyl-3-phenyl-2-propenamine. By progressing from broad cytotoxicity screening to nuanced, organ-specific mechanistic studies and concluding with a regulatory-standard genotoxicity battery, this approach ensures scientific rigor and trustworthiness. The integration of these results provides a holistic view of the compound's safety at the cellular level, enabling critical decision-making in the fields of drug development and chemical safety.

References

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Circulation Research. Available at: [Link]

  • Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). PMC. Available at: [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. Available at: [Link]

  • In vitro cardiotoxicity and neurotoxicity assessment of environmental chemicals using organotypic human induced pluripotent stem. Molecular Devices. Available at: [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. PubMed. Available at: [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.. Available at: [Link]

  • Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. SpringerLink. Available at: [Link]

  • iPSC derived cardiomyocytes for cardiac toxicity assessment. NC3Rs. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. Available at: [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. Available at: [Link]

  • In-vitro genotoxicity testing – mammalian cell assay. Pesticide Registration Toolkit. Available at: [Link]

  • N,N-Bisisopropyl-3-phenyl-2-propenaMine — Chemical Substance Information. NextSDS. Available at: [Link]

  • In vitro assays for developmental neurotoxicity. OECD. Available at: [Link]

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. Available at: [Link]

  • N,N-Bisisopropyl-3-phenyl-2-propenamine. LabSolutions. Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. estiv.org. Available at: [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO. Available at: [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC. Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]

  • Evaluation of In Vitro Toxicity of N,N-dimethyl-2-propen-1-amines Isomers. PubMed. Available at: [Link]

  • Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis. PMC. Available at: [Link]

  • Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. Health and Environmental Sciences Institute. Available at: [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Available at: [Link]

  • N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E) - PubMed. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

Sources

Foundational

Technical Whitepaper: N,N-Bisisopropyl-3-phenyl-2-propenamine (DIPCA) – CAS Registry Analysis, Synthetic Utility, and Analytical Methodologies

Executive Summary N,N-Bisisopropyl-3-phenyl-2-propenamine, frequently abbreviated in pharmaceutical literature as DIPCA (Diisopropylcinnamylamine), is a critical synthetic intermediate and a heavily monitored pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Bisisopropyl-3-phenyl-2-propenamine, frequently abbreviated in pharmaceutical literature as DIPCA (Diisopropylcinnamylamine), is a critical synthetic intermediate and a heavily monitored pharmaceutical impurity in the manufacturing of antimuscarinic agents such as Tolterodine and Fesoterodine[1][2]. Navigating the CAS registry for this compound requires stereochemical precision, as the database delineates between the mixed geometric isomers and the pure (E)-isomer[3]. This whitepaper provides a comprehensive technical analysis of DIPCA, detailing its physicochemical properties, its mechanistic role in electrophilic aromatic substitutions, and the self-validating experimental protocols required for its utilization and analytical quantification.

Chemical Identity and CAS Registry Profiling

A rigorous search of the Chemical Abstracts Service (CAS) registry reveals two primary identifiers for N,N-Bisisopropyl-3-phenyl-2-propenamine, contingent upon the stereochemistry of the propenyl double bond[1][3]. The general CAS number 87462-12-2 refers to the compound without defined stereochemistry (often a Z/E mixture)[1][4], whereas CAS 173948-30-6 specifically denotes the (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine isomer[3].

Table 1: Physicochemical and Registry Data for DIPCA

PropertySpecification / Value
Chemical Name N,N-Bisisopropyl-3-phenyl-2-propenamine
Synonyms N,N-Diisopropylcinnamylamine; Tolterodine Impurity B
CAS Registry Number (General) 87462-12-2
CAS Registry Number (E-Isomer) 173948-30-6
Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
Structural Features Diisopropylamine moiety, cinnamyl double bond

Mechanistic Role in Tolterodine Synthesis

In pharmaceutical synthesis, DIPCA is most prominently utilized in the one-pot synthesis of Tolterodine[5]. Historically, Tolterodine synthesis involved lengthy, multi-step processes utilizing hazardous reagents like Grignard reagents or aluminum hydrides[5]. The optimization of this pathway introduced a direct Friedel-Crafts hydroarylation[5].

Causality of the Reaction Design: The reaction pairs p-cresol (a nucleophile) with DIPCA (the electrophile precursor) in the presence of a strong acid, such as methanesulfonic acid or sulfuric acid[5]. The strong acid serves a dual purpose: it protonates the amine to prevent its interference, and more importantly, it protonates the cinnamyl double bond of DIPCA. This protonation generates a highly stable carbocation, stabilized by both benzylic resonance (adjacent to the phenyl ring) and hyperconjugation. The electron-rich aromatic ring of p-cresol (activated by the hydroxyl group) then undergoes electrophilic attack by this carbocation, forming the C-C bond that yields racemic Tolterodine in a single step[5].

Mechanism DIPCA DIPCA (CAS: 87462-12-2) Carbocation Allylic/Benzylic Carbocation DIPCA->Carbocation Protonation Acid Strong Acid (H+ Donor) Acid->Carbocation Catalysis FC_Reaction Friedel-Crafts Alkylation Carbocation->FC_Reaction Electrophilic Attack pCresol p-Cresol (Nucleophile) pCresol->FC_Reaction Nucleophilic Addition Tolterodine Tolterodine API (Target) FC_Reaction->Tolterodine Deprotonation

Fig 1. Mechanistic pathway of Tolterodine synthesis via Friedel-Crafts alkylation of DIPCA.

Experimental Protocol: Self-Validating Synthesis of Racemic Tolterodine

The following protocol outlines the hydroarylation of p-cresol with DIPCA. The procedure is designed as a self-validating system, incorporating in-process controls to ensure phase purity and reaction completion.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, glass-lined reactor with p-cresol (1.5 equivalents). Causality: The excess p-cresol drives the equilibrium forward and acts as a co-solvent, mitigating localized heating during the exothermic acid addition.

  • Acid Catalysis: Slowly add methanesulfonic acid (3.0 equivalents) under continuous stirring. Causality: The slow addition controls the exotherm, preventing the thermal degradation of p-cresol.

  • Electrophile Addition: Heat the mixture to 80°C. Introduce DIPCA (1.0 equivalent, CAS 87462-12-2) dropwise over 60 minutes[1][5].

  • In-Process Control (TLC Validation): After 4 hours of stirring at 80-90°C, sample the reaction matrix. Quench the sample in dilute NaOH and extract with ethyl acetate. Analyze via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). Validation: The reaction is deemed complete only when the DIPCA spot (visualized under UV 254 nm) is entirely absent. This prevents unreacted DIPCA from carrying over as Impurity B[4].

  • Workup & Phase Separation: Cool the reactor to 20°C. Add purified water and adjust the pH to 9.5 using 20% aqueous NaOH. Causality: The alkaline pH neutralizes the methanesulfonic acid and deprotonates the excess p-cresol (forming water-soluble sodium p-cresolate), while the Tolterodine free base partitions into the organic phase. Extract with toluene.

  • Crystallization: Concentrate the toluene layer under reduced pressure. Induce crystallization by adding hexane. Filter and dry the resulting racemic Tolterodine crystals under vacuum.

Analytical Profiling and Impurity Tracking

Because DIPCA is the immediate precursor to Tolterodine, any unreacted starting material directly translates into the final Active Pharmaceutical Ingredient (API) as "Tolterodine Impurity B"[4]. Regulatory standards require stringent monitoring of this impurity prior to batch release.

Table 2: RP-HPLC Parameters for DIPCA (Impurity B) Quantification

ParameterAnalytical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Elution Mode Gradient (A:B 70:30 to 30:70 over 30 mins)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C

Causality of Analytical Choices: The pH 3.0 buffer ensures that the diisopropylamine group of DIPCA remains fully protonated, preventing peak tailing and ensuring sharp, reproducible retention times. The 220 nm wavelength is selected to maximize the absorption of the conjugated cinnamyl system, providing sub-ppm limits of detection.

Analytical Sample API Sample HPLC RP-HPLC Separation Sample->HPLC UV UV Detection (220 nm) HPLC->UV Quant Impurity B Quantification UV->Quant Release Batch Release Quant->Release

Fig 2. Self-validating analytical workflow for quantifying DIPCA (Impurity B) in API batches.

References

  • Title: CAS No : 173948-30-6 | Product Name : (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine Source: Pharmaffiliates URL: [Link]

  • Title: EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites Source: Google Patents URL
  • Title: WO2014012832A1 - Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)

Sources

Exploratory

Pharmacokinetics of N,N-Bisisopropyl-3-phenyl-2-propenamine derivatives

An In-Depth Technical Guide to the Pharmacokinetics of N,N-Bisisopropyl-3-phenyl-2-propenamine Derivatives Introduction: Charting the Course for a Novel Scaffold The N,N-Bisisopropyl-3-phenyl-2-propenamine scaffold repre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N,N-Bisisopropyl-3-phenyl-2-propenamine Derivatives

Introduction: Charting the Course for a Novel Scaffold

The N,N-Bisisopropyl-3-phenyl-2-propenamine scaffold represents a class of tertiary amines with significant potential in medicinal chemistry. While comprehensive pharmacokinetic data for this specific series of derivatives are not extensively published, its structural relationship to established pharmaceutical agents—notably as a known impurity of the muscarinic receptor antagonist Tolterodine—provides a robust framework for prediction and methodical evaluation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practical methodologies required to fully characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these promising compounds.

As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale. We will explore why certain experiments are chosen, how they form a self-validating system, and how the resulting data guide the optimization of a chemical series toward a viable clinical candidate. This document serves as both a predictive analysis based on analogous structures and a practical manual for generating the empirical data necessary for confident decision-making in a drug discovery program.

Section 1: Absorption and Physicochemical Foundations

The journey of any orally administered drug begins with absorption, a process intrinsically linked to its fundamental physicochemical properties. For the N,N-Bisisopropyl-3-phenyl-2-propenamine core, we can predict a moderate to high lipophilicity (LogD) due to the phenyl ring and isopropyl groups. This property is a double-edged sword: it is essential for passive diffusion across the gut wall but can also lead to poor aqueous solubility, potentially limiting the dissolution rate.

Causality in Experimental Choice: Beyond Simple Solubility

Predicting oral absorption requires more than a solubility measurement; it demands an understanding of permeability. The Caco-2 cell permeability assay is the industry standard for an in vitro model of the human intestinal epithelium.[3] It provides a quantitative measure of a compound's ability to traverse this biological barrier, differentiating between passive diffusion and active transport, and flagging its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.

1. Cell Culture & Monolayer Integrity:

  • Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
  • Self-Validation: Before each experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure tight junctions are intact. A low passage of the marker validates the suitability of the monolayer for the assay.

2. Assay Execution:

  • Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
  • Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.
  • For A-B Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
  • For B-A Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At specified time points, collect samples from the receiver chamber and an aliquot from the donor chamber.

3. Sample Analysis & Data Calculation:

  • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[4]
  • Calculate the Papp value using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Data Presentation: Predicted Permeability Profile
CompoundPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux RatioPermeability Class
Derivative 115.218.11.2High
Derivative 28.525.53.0Moderate (Efflux)
Propranolol (Control)20.522.11.1High
Atenolol (Control)0.50.61.2Low
Visualization: Caco-2 Permeability Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture validate Validate Monolayer (TEER, Lucifer Yellow) culture->validate dose_ab Dose Apical Chamber (A-B) validate->dose_ab dose_ba Dose Basolateral Chamber (B-A) validate->dose_ba incubate Incubate at 37°C dose_ab->incubate dose_ba->incubate sample Sample Donor & Receiver Chambers incubate->sample lcms Quantify via LC-MS/MS sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc caption Workflow for Caco-2 Bidirectional Permeability Assay. G start Prepare RED Device (Plasma vs. PBS) spike Spike Test Compound into Plasma Chamber start->spike incubate Incubate at 37°C to Reach Equilibrium spike->incubate sample Collect Aliquots from Both Chambers incubate->sample matrix_match Matrix-Match Samples sample->matrix_match lcms Quantify Concentrations via LC-MS/MS matrix_match->lcms calc Calculate % Bound & fu lcms->calc caption Workflow for Plasma Protein Binding via Equilibrium Dialysis. G cluster_N_Dealkylation N-Dealkylation (CYP3A4) cluster_Hydroxylation Aromatic Hydroxylation (CYP2D6) Parent N,N-Bisisopropyl-3-phenyl-2-propenamine SecondaryAmine N-Isopropyl-3-phenyl-2-propenamine Parent->SecondaryAmine + Propane HydroxylatedParent N,N-Bisisopropyl-3-(4-hydroxyphenyl)-2-propenamine Parent->HydroxylatedParent PrimaryAmine 3-Phenyl-2-propenamine SecondaryAmine->PrimaryAmine + Propane caption Predicted metabolic pathways for the core scaffold.

Caption: Predicted metabolic pathways for the core scaffold.

Section 4: Excretion and Bioanalysis

Excretion is the final removal of the drug and its metabolites from the body. The polar metabolites generated via N-dealkylation and hydroxylation are expected to be primarily eliminated via the kidneys into urine. Some parent drug and less polar metabolites may also be excreted into the feces via biliary excretion. C[2][5]haracterizing the full pharmacokinetic profile requires a robust bioanalytical method to quantify the parent drug and its key metabolites in biological matrices like plasma and urine.

Causality in Experimental Choice: The Need for Sensitivity and Specificity

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis in drug discovery due to its exceptional sensitivity, specificity, and wide dynamic range. A[6][7] well-developed method can distinguish the parent drug from its metabolites and endogenous matrix components, ensuring accurate quantification.

Protocol: LC-MS/MS Quantification in Plasma

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).
  • Vortex thoroughly to precipitate plasma proteins.
  • Centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the proteins.
  • Transfer the supernatant to a clean 96-well plate for injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatography: Use a reverse-phase C18 column. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in the ionization of the amine analytes.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Authoritative Grounding: Develop a Multiple Reaction Monitoring (MRM) method. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) for the analyte and a characteristic product ion generated by collision-induced dissociation. This precursor-to-product transition is highly specific and provides the basis for quantitative analysis.

[6]3. Method Validation:

  • The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidance to ensure data are reliable.
Visualization: Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Reverse-Phase LC (Gradient Elution) supernatant->lc ms Tandem MS (ESI+, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data caption General workflow for bioanalysis via protein precipitation and LC-MS/MS.

Caption: General workflow for bioanalysis via protein precipitation and LC-MS/MS.

Conclusion

The pharmacokinetic characterization of N,N-Bisisopropyl-3-phenyl-2-propenamine derivatives is a critical step in their journey from chemical entities to potential therapeutics. While direct data may be limited, a scientifically rigorous approach grounded in the principles of ADME and guided by the behavior of structurally related compounds like Tolterodine allows for a comprehensive evaluation. By systematically applying the in vitro assays detailed in this guide—from permeability and protein binding to metabolic stability—researchers can build a robust data package. This package not only predicts the in vivo behavior of these compounds but also provides invaluable insights for structural optimization, enabling the rational design of derivatives with improved drug-like properties. The integration of predictive science with empirical, validated protocols is the hallmark of a successful modern drug discovery program.

References

  • Påhlman, I., Kankaanranta, S., & Palmér, L. (2001). Pharmacokinetics of Tolterodine, a Muscarinic Receptor Antagonist, in Mouse, Rat and Dog. Arzneimittelforschung, 51(2), 118-126.
  • Påhlman, I., & Palmér, L. (2001). Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittel-Forschung, 51(2), 118–126. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetics of Tolterodine and its Metabolites Across Species.
  • Brynne, N., Dalén, P., Alván, G., Bertilsson, L., & Gabrielsson, J. (1998). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International journal of clinical pharmacology and therapeutics, 36(8), 407–416. Available at: [Link]

  • Lee, Y. J., Kim, Y. H., Kim, H. J., Lee, I., Lee, H., & Yim, D. S. (2011). Pharmacokinetics of tolterodine in Japanese and Koreans: physiological and stochastic assessment of ethnic differences. Drug metabolism and pharmacokinetics, 26(3), 250–257. Available at: [Link]

  • Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • Jubilant Biosys. In Vitro ADME. Available at: [Link]

  • Accord Healthcare Limited. (2021). Tolterodine Tartrate 1 mg Film-coated Tablet - Summary of Product Characteristics (SmPC). Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Available at: [Link]

  • International Journal of Chemistry Studies. (2020). Bioanalysis by LC-MS/MS: A review. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

  • Accord Healthcare Limited. (2013). Deterodine SR 4mg prolonged-release capsules - Summary of Product Characteristics (SmPC). Available at: [Link]

  • Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 26(4), 289–293. Available at: [Link]

  • Nilvebrant, L. (2002). Tolterodine and its Active 5‐Hydroxymethyl Metabolite: Pure Muscarinic Receptor Antagonists. Pharmacology & Toxicology, 90(5), 260-264. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2021). Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity. Available at: [Link]

  • Journal of Experimental Botany. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available at: [Link]

  • Wang, L., Asimakopoulos, A. G., & Kannan, K. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 209–216. Available at: [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • Peterlin-Masic, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current drug metabolism, 12(1), 70–86. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N,N-Bisisopropyl-3-phenyl-2-propenamine

Executive Summary N,N-Bisisopropyl-3-phenyl-2-propenamine, a known impurity of the pharmaceutical agent Tolterodine, presents a critical subject for stability analysis.[1] The thermodynamic stability of any drug impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Bisisopropyl-3-phenyl-2-propenamine, a known impurity of the pharmaceutical agent Tolterodine, presents a critical subject for stability analysis.[1] The thermodynamic stability of any drug impurity is a cornerstone of pharmaceutical safety and efficacy, directly influencing shelf-life, formulation strategy, and regulatory compliance. This guide provides a comprehensive framework for the systematic evaluation of this compound's stability. In the absence of direct published stability data for this specific molecule, this document outlines a robust, first-principles approach, combining experimental thermal analysis, forced degradation studies, and computational modeling. We will detail the requisite protocols and explain the causal reasoning behind each methodological choice, empowering research and development teams to build a complete and predictive stability profile.

Introduction: The Imperative of Stability in Pharmaceutical Impurities

N,N-Bisisopropyl-3-phenyl-2-propenamine (Molecular Formula: C₁₅H₂₃N, Molecular Weight: 217.35 g/mol ) is identified as "Tolterodine Impurity B".[1] As an impurity, its chemical behavior under various environmental conditions is of paramount importance. The degradation of an impurity can lead to the formation of new, potentially toxic entities, or it could interact with the active pharmaceutical ingredient (API), compromising the drug product's safety and therapeutic effect. A thorough understanding of its intrinsic stability is therefore not merely a matter of academic interest but a regulatory and safety necessity, as mandated by guidelines from the International Council for Harmonisation (ICH).[2][3][4]

This guide will elucidate a multi-faceted strategy to comprehensively characterize the thermodynamic stability of N,N-Bisisopropyl-3-phenyl-2-propenamine.

Molecular Structure Analysis and Hypothesized Degradation Pathways

The structure of N,N-Bisisopropyl-3-phenyl-2-propenamine features three key regions of potential reactivity:

  • The Allylic System (C=C-C-N): The carbon-carbon double bond is susceptible to oxidative cleavage. The allylic C-N bond can also be a point of weakness, susceptible to thermal or hydrolytic cleavage. The parent molecule, cinnamaldehyde, which shares the 3-phenyl-2-propenyl moiety, is known to be unstable, readily oxidizing in the presence of air and light to form cinnamic acid and other degradation products.[5][6] This suggests that oxidation is a highly probable degradation pathway.

  • The Tertiary Amine: The diisopropylamine group, while sterically hindered, possesses a lone pair of electrons on the nitrogen atom, making it a potential site for oxidation (N-oxide formation) or reaction with acidic species.

  • The Phenyl Group: While generally stable, the benzene ring can undergo electrophilic substitution or oxidation under aggressive conditions, though this is typically less favored than reactions at the allylic system.

Based on this analysis, the primary degradation pathways to investigate are oxidation , thermolysis , and hydrolysis .

Experimental Determination of Thermal Properties

Thermal analysis techniques are fundamental for directly measuring the bulk thermal stability of a compound. We will employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition energies.[7][8]

  • Sample Preparation: Accurately weigh 2-5 mg of N,N-Bisisopropyl-3-phenyl-2-propenamine into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to isolate thermal decomposition from oxidative degradation.

  • Temperature Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min. A 10°C/min rate is a standard choice that balances resolution with experimental time.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm, and the onset temperature of any exothermic events, which would indicate decomposition.

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of degradation that involves the loss of volatile products.[9][10][11]

  • Sample Preparation: Place 5-10 mg of N,N-Bisisopropyl-3-phenyl-2-propenamine into a ceramic (alumina) TGA crucible.[12]

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance.

  • Atmosphere:

    • Run 1 (Inert): Purge the furnace with high-purity nitrogen at 50 mL/min to characterize thermal decomposition.

    • Run 2 (Oxidative): Purge with compressed air or a nitrogen/oxygen mixture at 50 mL/min to assess oxidative stability.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the mass loss (%) versus temperature. The onset temperature of mass loss is a key indicator of the initiation of decomposition. The derivative of this curve (DTG) can pinpoint the temperature of maximum degradation rate.

3.3 Summary of Expected Thermal Data

The following table summarizes the key quantitative data that will be obtained from these analyses.

ParameterTechniqueSignificance
Melting Point (Tₘ)DSCA fundamental physical property and indicator of purity.
Enthalpy of Fusion (ΔHբ)DSCThermodynamic parameter related to the crystal lattice energy.
Decomposition Onset (Tₔ)DSC (Exotherm) / TGA (Mass Loss)The temperature at which significant degradation begins.
Mass Loss (%)TGAQuantifies the extent of degradation into volatile products.
Oxidative StabilityTGA (Air vs. N₂)A lower Tₔ in air compared to nitrogen indicates susceptibility to oxidation.
Forced Degradation Studies: Simulating Shelf-Life Stress

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability analysis as outlined in ICH guideline Q1A(R2).[2][3] The goal is to deliberately degrade the compound to identify potential degradation products and establish a "stability-indicating" analytical method.[4]

4.1 Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products.[13][14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.[16]

  • Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (acetonitrile or methanol) will be developed to ensure separation of the main peak from any more polar or less polar degradants.

  • Detection: A photodiode array (PDA) detector will be used to monitor the elution profile at multiple wavelengths, which helps in identifying peak purity and selecting the optimal wavelength for quantification.

  • Method Validation: The method will be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2 Stress Condition Protocols

A solution of N,N-Bisisopropyl-3-phenyl-2-propenamine (e.g., 0.5 mg/mL in a 50:50 acetonitrile:water mixture) will be subjected to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[3]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before HPLC analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before HPLC analysis.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Stress (in solution): Heat the solution at 70°C for 48 hours.

4.3 Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Output substance N,N-Bisisopropyl-3- phenyl-2-propenamine (Stock Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) substance->acid base Base Hydrolysis (0.1M NaOH, 60°C) substance->base oxid Oxidation (3% H2O2, RT) substance->oxid photo Photolysis (ICH Q1B Light) substance->photo thermal Thermal (70°C in solution) substance->thermal hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc mass_spec LC-MS/MS for Degradant ID hplc->mass_spec Isolate Peaks profile Impurity Profile hplc->profile pathway Degradation Pathways mass_spec->pathway

Caption: Workflow for Forced Degradation Studies.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding molecular stability and reaction mechanisms at the electronic level.[19][20][21] It can corroborate experimental findings and provide insights into transient species or pathways that are difficult to detect experimentally.

5.1 Computational Protocol
  • Structure Optimization: The 3D geometry of N,N-Bisisopropyl-3-phenyl-2-propenamine will be optimized using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)).[22]

  • Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate enthalpy and Gibbs free energy.

  • Degradation Pathway Modeling:

    • Reactants, Products, and Transition States: The geometries of potential degradation products (e.g., the epoxide from oxidation of the double bond) and the transition states connecting them to the parent molecule will be modeled.

    • Activation Energy Calculation: The energy difference between the transition state and the reactants yields the activation energy (Eₐ). A lower activation energy indicates a more kinetically favorable degradation pathway.[23]

5.2 Computational Workflow Diagram

Computational_Workflow cluster_pathway Degradation Pathway Analysis start Initial 3D Structure of N,N-Bisisopropyl-3-phenyl-2-propenamine opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq ts_search Transition State (TS) Search for Postulated Reaction (e.g., Oxidation) opt->ts_search verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Failure thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) verify->thermo Success irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Confirm TS connects reactants & products barrier Calculate Activation Energy (E_TS - E_Reactants) irc->barrier

Caption: Workflow for Computational Stability Analysis.

Synthesis of Findings and Pharmaceutical Implications

The integration of experimental and computational data provides a holistic understanding of the thermodynamic stability of N,N-Bisisopropyl-3-phenyl-2-propenamine.

  • Comprehensive Stability Profile: DSC and TGA will define the compound's thermal limits, while forced degradation studies will reveal its chemical liabilities under hydrolytic, oxidative, and photolytic stress.

  • Mechanistic Insight: Computational modeling will provide a theoretical basis for the experimentally observed degradation pathways, helping to predict other potential, but unobserved, degradants.

  • Practical Implications for Drug Development:

    • Formulation: If the compound is susceptible to oxidation, the inclusion of antioxidants in the drug product formulation may be necessary. If it is sensitive to hydrolysis, anhydrous formulation conditions would be required.

    • Storage and Packaging: The data will directly inform the recommended storage conditions (temperature, humidity) and packaging requirements (e.g., protection from light).

    • Regulatory Submissions: A complete stability report, including degradation pathways and validated analytical methods, is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.

By following the comprehensive strategy outlined in this guide, researchers and drug development professionals can confidently characterize the stability of N,N-Bisisopropyl-3-phenyl-2-propenamine, ensuring the development of a safe, stable, and effective final drug product.

References
  • Wikipedia. (n.d.). Cinnamaldehyde. Retrieved March 16, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved March 16, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, May 20). Characteristics and hazards of the cinnamaldehyde oxidation process. PMC. Retrieved March 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Allylamine. PubChem. Retrieved March 16, 2026, from [Link]

  • SGS USA. (n.d.). Forced Degradation Testing. Retrieved March 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. PMC. Retrieved March 16, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Retrieved March 16, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved March 16, 2026, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 16, 2026, from [Link]

  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved March 16, 2026, from [Link]

  • RSC Publishing. (2020, May 20). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved March 16, 2026, from [Link]

  • ACS Publications. (n.d.). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. Retrieved March 16, 2026, from [Link]

  • ACS Publications. (2021, December 9). Density Functional Theory Calculations Decipher Complex Reaction Pathways of 6:2 Fluorotelomer Sulfonate to Perfluoroalkyl Carboxylates Initiated by Hydroxyl Radical. Environmental Science & Technology. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Retrieved March 16, 2026, from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (2018, September 8). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Retrieved March 16, 2026, from [Link]

  • eScholarship.org. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. Retrieved March 16, 2026, from [Link]

  • MDPI. (2025, June 22). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Retrieved March 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, February 7). A complete description of thermodynamic stabilities of molecular crystals. PMC. Retrieved March 16, 2026, from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved March 16, 2026, from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Tolteridone degradation product B. Retrieved March 16, 2026, from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved March 16, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2022, February 23). Can DFT simulate chemical reactions?. Retrieved March 16, 2026, from [Link]

  • PharmaCompass.com. (n.d.). Diisopropyl-[3-(2-methoxy-5-methyl-phenyl)-3-phenyl-propyl]-amine. Retrieved March 16, 2026, from [Link]

  • Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved March 16, 2026, from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved March 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved March 16, 2026, from [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved March 16, 2026, from [Link]

  • RSC Publishing. (n.d.). Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. Retrieved March 16, 2026, from [Link]

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  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved March 16, 2026, from [Link]

  • ACS Publications. (2014, August 5). Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). The Journal of Physical Chemistry C. Retrieved March 16, 2026, from [Link]

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  • Bartel Research Group. (n.d.). A critical examination of compound stability predictions from machine-learned formation energies. Retrieved March 16, 2026, from [Link]

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  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved March 16, 2026, from [Link]

  • MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved March 16, 2026, from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved March 16, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved March 16, 2026, from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved March 16, 2026, from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved March 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize N,N-Bisisopropyl-3-phenyl-2-propenamine via reductive amination

Application Note: Synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine via Selective Reductive Amination Abstract N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2), also known as N,N-diisopropylcinnamylamine, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine via Selective Reductive Amination

Abstract N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2), also known as N,N-diisopropylcinnamylamine, is a critical analytical standard frequently utilized in pharmaceutical quality control as Tolterodine Impurity B[1][2]. As a muscarinic receptor antagonist, Tolterodine's impurity profiling is strictly regulated under ICH guidelines to ensure therapeutic efficacy and product safety[3]. This application note details a highly selective, scalable reductive amination protocol for synthesizing this impurity using sodium triacetoxyborohydride (STAB).

Mechanistic Rationale & Reaction Design

The synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine requires the coupling of cinnamaldehyde (an α,β -unsaturated aldehyde) with diisopropylamine. This transformation presents two distinct chemical challenges:

  • Chemoselectivity: The reducing agent must selectively reduce the transient iminium ion without reducing the conjugated alkene (1,4-reduction) or the starting aldehyde (1,2-reduction)[4][5].

  • Steric Hindrance: Diisopropylamine is a highly bulky secondary amine. The initial nucleophilic attack and subsequent dehydration to form the iminium ion are sterically disfavored and kinetically slow[4].

Why Sodium Triacetoxyborohydride (STAB)? STAB ( NaBH(OAc)3​ ) is the reagent of choice for this transformation. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB significantly milder than sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaBH3​CN )[5][6]. STAB exhibits exceptional chemoselectivity for iminium ions over aldehydes and completely ignores conjugated C=C double bonds, preventing the formation of saturated side-products[4].

To overcome the steric hindrance of diisopropylamine, 1,2-Dichloroethane (DCE) is selected as the solvent because it facilitates faster reaction rates in STAB-mediated aminations compared to THF[4]. Furthermore, a stoichiometric equivalent of acetic acid (AcOH) is introduced to catalyze the dehydration of the intermediate hemiaminal into the reactive iminium species[6].

G Cinnamaldehyde Cinnamaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Cinnamaldehyde->Hemiaminal + DIPA DIPA Diisopropylamine (Nucleophile) DIPA->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium AcOH Catalyst (-H2O) Product N,N-Bisisopropyl-3-phenyl- 2-propenamine Iminium->Product Selective Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Fig 1: Mechanistic pathway of the STAB-mediated reductive amination.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Cinnamaldehyde 132.161.001.32 g (10.0 mmol)Electrophilic Substrate
Diisopropylamine 101.191.201.21 g (12.0 mmol)Nucleophile
NaBH(OAc)3 (STAB) 211.941.503.18 g (15.0 mmol)Reducing Agent
Acetic Acid (Glacial) 60.051.000.60 g (10.0 mmol)Acid Catalyst
1,2-Dichloroethane 98.96-35.0 mLSolvent

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Iminium Ion Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvent & Substrate Addition: Add 35.0 mL of anhydrous 1,2-Dichloroethane (DCE), followed by 1.32 g (10.0 mmol) of cinnamaldehyde.

  • Amine Addition: Syringe in 1.21 g (12.0 mmol) of diisopropylamine.

  • Catalysis: Add 0.60 g (10.0 mmol) of glacial acetic acid dropwise.

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Causality Check: Pre-stirring allows the sterically hindered diisopropylamine to form the hemiaminal and dehydrate to the iminium ion before the reductant is introduced, preventing premature reduction of the unreacted cinnamaldehyde to cinnamyl alcohol[5][6].

Phase 2: Selective Reduction
  • Reductant Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 3.18 g (15.0 mmol) of STAB in three equal portions over 15 minutes.

    • Causality Check: Portion-wise addition mitigates the mild exothermic nature of the hydride transfer and prevents solvent boil-off.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.

  • IPC Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 8:2 Hexanes/Ethyl Acetate). The disappearance of the UV-active cinnamaldehyde spot ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ spot that stains positive with Ninhydrin (indicating the amine) validates reaction completion.

Phase 3: Quenching and Workup
  • Quenching: Cool the flask to 0 °C and slowly add 20 mL of saturated aqueous NaHCO3​ .

    • Causality Check: The weak base neutralizes the acetic acid and safely hydrolyzes any unreacted STAB, releasing hydrogen gas slowly. Vigorous effervescence will occur; ensure adequate headspace.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Washing: Wash the combined organic layers with 20 mL of brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude brown oil[7].

Phase 4: Purification
  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) containing 1% Triethylamine (TEA).

    • Causality Check: The addition of 1% TEA to the eluent prevents the basic tertiary amine product from streaking on the slightly acidic silica gel, ensuring sharp band elution and high purity.

  • Characterization: The purified N,N-Bisisopropyl-3-phenyl-2-propenamine should be analyzed via 1H NMR to confirm the presence of the intact trans-alkene protons ( ≈6.2−6.5 ppm) and the isopropyl methine septets ( ≈3.0 ppm).

Sources

Application

Applications of N,N-Bisisopropyl-3-phenyl-2-propenamine as a chemical precursor

Executive Summary N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2), commonly referred to as N,N-diisopropylcinnamylamine (DIPCA), is a highly specialized chemical precursor utilized extensively in the pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2), commonly referred to as N,N-diisopropylcinnamylamine (DIPCA), is a highly specialized chemical precursor utilized extensively in the pharmaceutical manufacturing of antimuscarinic agents [1]. This application note provides drug development professionals with a comprehensive, mechanistically grounded guide to utilizing DIPCA for the one-pot synthesis of racemic Tolterodine, while strictly managing its profile as a pharmacopeial impurity (Tolterodine Impurity B) [2].

Mechanistic Rationale: The One-Pot Hydroarylation

Historically, the synthesis of Tolterodine relied on complex multi-step pathways involving lactol intermediates and the use of hazardous, difficult-to-scale reducing agents such as DIBAL or LiAlH₄ [3].

By deploying DIPCA as the primary precursor, chemists can execute a highly efficient, one-pot acid-catalyzed hydroarylation [4].

  • The Causality of Activation: The conjugated cinnamyl double bond of DIPCA is relatively stable. The introduction of a strong acid catalyst protonates the alkene, generating a highly stabilized benzylic carbocation at the C3 position of the propyl chain.

  • Regioselective Attack: The electron-rich aromatic ring of p-cresol, activated by its phenolic hydroxyl group, undergoes electrophilic aromatic substitution. The para-methyl group of p-cresol sterically and electronically directs the carbocation attack exclusively to the ortho-position, directly yielding the Tolterodine carbon skeleton.

Pathway DIPCA N,N-Bisisopropyl-3-phenyl- 2-propenamine Carbocation Benzylic Carbocation DIPCA->Carbocation Protonation Acid Acid Catalyst (H+) Acid->Carbocation Tolterodine rac-Tolterodine Carbocation->Tolterodine Electrophilic Attack Cresol p-Cresol Cresol->Tolterodine ortho-Alkylation

Fig 1: Acid-catalyzed hydroarylation pathway for Tolterodine synthesis from DIPCA.

Quantitative Data: Catalyst Optimization

Selecting the correct acid catalyst is critical to maximizing yield while minimizing the persistence of unreacted DIPCA. The table below summarizes the optimization parameters for the hydroarylation step.

Table 1: Catalyst Optimization for DIPCA Hydroarylation

Catalyst SystemLoading (eq.)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Residual DIPCA (%)
Sulfuric Acid (98%)1.51101292.476.51.2
p-Toluenesulfonic Acid2.01101685.164.23.5
Trifluoroacetic Acid2.0902468.351.012.4
Methanesulfonic Acid 1.5 130 8 98.7 88.3 < 0.1

Data Interpretation: Methanesulfonic acid (MSA) vastly outperforms traditional sulfuric acid. Causality: MSA provides the strict protonating power required to generate the benzylic carbocation without the oxidative side-reactions (charring/polymerization) characteristic of high-temperature H₂SO₄ reactions.

Experimental Methodology

Protocol A: Synthesis of rac-Tolterodine from DIPCA

This protocol outlines the optimized, self-validating workflow for the one-pot synthesis of Tolterodine.

Step 1: Reagent Preparation

  • Charge a dry, nitrogen-purged 500 mL glass-lined reactor with p-cresol (13.0 g, 120 mmol) and DIPCA (21.7 g, 100 mmol).

  • Causality:p-Cresol is utilized in a 1.2x stoichiometric excess. This mass-action advantage drives the equilibrium forward and suppresses the potential dimerization of the benzylic carbocation intermediate.

Step 2: Acid Catalysis & Thermal Activation

  • Slowly add Methanesulfonic Acid (14.4 g, 150 mmol) dropwise over 30 minutes while maintaining the internal temperature below 40 °C to prevent premature exothermic degradation.

  • Heat the reaction mixture to 130 °C and maintain stirring for 8 hours.

  • Causality: The high thermal input (130 °C) is mandatory to overcome the transition state activation energy required to temporarily disrupt the aromaticity of p-cresol during the electrophilic attack.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 50 µL aliquot, quench in 1 mL of 1M NaOH, and extract with 1 mL ethyl acetate.

  • Spot the organic layer on a Silica Gel 60 F254 TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).

  • Validation: The protocol is only permitted to proceed to Step 4 if the UV-active spot corresponding to DIPCA (Rf ~0.65) is entirely absent. If DIPCA is visible, add 0.05 eq of MSA and heat for an additional 2 hours.

Step 4: Quenching and Biphasic Extraction

  • Cool the mixture to 25 °C and slowly pour it into a biphasic system containing 200 mL Toluene and 200 mL of 10% aqueous NaOH.

  • Adjust the aqueous layer to exactly pH 9.5.

  • Causality: At pH 9.5, the diisopropylamine moiety of Tolterodine (pKa ~ 10) is heavily deprotonated. This forces the highly lipophilic free-base API into the toluene phase, while the MSA catalyst and unreacted p-cresol (pKa ~ 10.2) partition into the aqueous phase as water-soluble sodium salts, creating an automatic, self-purifying extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude API.

Protocol B: Impurity Profiling (HPLC)

Because unreacted DIPCA is classified as Tolterodine Impurity B, it must be strictly quantified in the final API batch [2].

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic, Acetonitrile / 0.1% TFA in Water (60:40).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Causality of Method Design: The highly conjugated cinnamyl system of DIPCA provides a robust chromophore at 220 nm. The inclusion of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is critical; it ion-pairs with the tertiary amines of both Tolterodine and DIPCA, suppressing secondary interactions with the silica stationary phase and preventing severe peak tailing.

  • Self-Validating System Suitability: Prior to running the API batch, inject a system suitability standard containing 0.1 mg/mL of both Tolterodine and DIPCA. The analytical run is only considered valid if the resolution factor ( Rs​ ) between the two peaks is strictly >2.0 .

References

  • Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives.

Sources

Method

Application Notes &amp; Protocols: Evaluating N,N-Bisisopropyl-3-phenyl-2-propenamine as a Novel Ligand in Transition Metal Catalysis

Introduction In the field of transition metal catalysis, the rational design and application of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Ligands are not merely spectator...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of transition metal catalysis, the rational design and application of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Ligands are not merely spectators; they are crucial components that modulate the steric and electronic properties of the metal center, thereby dictating the outcome of catalytic transformations.[1] While complex phosphines and N-heterocyclic carbenes (NHCs) have become the workhorses of modern cross-coupling chemistry, the exploration of simpler, more accessible, and cost-effective ligand architectures remains a significant research endeavor.[2][3]

This document introduces N,N-Bisisopropyl-3-phenyl-2-propenamine (also known as N,N-Diisopropylcinnamylamine), a tertiary amine currently recognized primarily as an impurity in the synthesis of the pharmaceutical agent Tolterodine.[4][5] However, its molecular structure possesses key features that suggest potential utility as a ligand in catalysis: a nitrogen atom with a lone pair of electrons for metal coordination and sterically demanding isopropyl groups that could stabilize low-coordinate, highly active metal centers, similar to the principles governing other bulky amine and phosphine ligands.[1][6]

These application notes provide a comprehensive guide for the synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine and a detailed protocol for its evaluation as a novel ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of carbon-carbon bond formation.[7] The methodologies presented herein are designed for researchers in synthetic chemistry and drug development, offering a framework for screening and validating new, potentially advantageous catalytic systems.

Part 1: Synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine Ligand

Rationale: The synthesis of the target ligand is achieved via a one-pot reductive amination of cinnamaldehyde with diisopropylamine. This method is chosen for its high efficiency, operational simplicity, and use of readily available starting materials. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mildness and tolerance of a wide range of functional groups, selectively reducing the intermediate iminium ion in the presence of the aldehyde.

Experimental Workflow: Ligand Synthesis

reagents 1. Cinnamaldehyde 2. Diisopropylamine 3. Dichloromethane (DCM) stir Stir at 0°C (Formation of Iminium Ion Intermediate) reagents->stir stab Add Sodium Triacetoxyborohydride (STAB) (Portion-wise) stir->stab warm Warm to Room Temperature Stir for 12-18h stab->warm quench Quench with sat. NaHCO₃ (aq) warm->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate extract->dry purify Purify via Flash Chromatography (Silica Gel) dry->purify product N,N-Bisisopropyl-3-phenyl-2-propenamine (Characterize: NMR, MS, IR) purify->product

Caption: Workflow for the synthesis of the target ligand.

Protocol 1.1: Synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine

Materials:

  • trans-Cinnamaldehyde (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add trans-cinnamaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add diisopropylamine (1.2 eq) dropwise to the stirred solution. Continue stirring at 0°C for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • While maintaining the temperature at 0°C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the pure N,N-Bisisopropyl-3-phenyl-2-propenamine ligand.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It serves as an excellent benchmark reaction to evaluate the efficacy of a new ligand. A successful ligand must facilitate the three key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[7] The steric bulk provided by the isopropyl groups of our test ligand is hypothesized to promote the formation of a monoligated, 14-electron Pd(0) species, which is often the most catalytically active intermediate.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_ii Ar¹-Pd(II)L₂(X) pd0->pd_ii   ox_add Oxidative Addition pd_ii_ar Ar¹-Pd(II)L₂(Ar²) pd_ii->pd_ii_ar   trans Transmetalation pd_ii_ar->pd0   product Ar¹-Ar² pd_ii_ar->product red_elim Reductive Elimination ar1x Ar¹-X ar2b Ar²-B(OR)₂ base Base bx X-B(OR)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Screening of N,N-Bisisopropyl-3-phenyl-2-propenamine in a Model Suzuki-Miyaura Reaction

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid. It is designed to be a reliable starting point for ligand screening.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or another suitable Pd precursor

  • N,N-Bisisopropyl-3-phenyl-2-propenamine (Ligand, L )

  • 4-Bromotoluene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol, 2.0 eq)

  • Toluene/Water (e.g., 10:1 v/v) or another suitable solvent system

  • Internal standard (e.g., dodecane) for GC analysis

  • Schlenk tubes or reaction vials

Procedure:

  • Catalyst Pre-formation (Optional, but Recommended): In a separate vial under an inert atmosphere, stir Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand L (0.022 mmol, 2.2 mol% relative to Pd) in 1 mL of the reaction solvent for 20-30 minutes at room temperature. The L:Pd ratio is a critical parameter to optimize.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the aryl bromide (4-bromotoluene, 1.0 mmol), the arylboronic acid (phenylboronic acid, 1.2 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Add the reaction solvent (e.g., 4 mL Toluene/0.4 mL H₂O).

  • Add the internal standard if quantitative analysis will be performed.

  • Reaction Initiation: Add the pre-formed catalyst solution (from step 1) or add the Pd source and ligand directly to the reaction tube (in-situ generation).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by GC or GC-MS to determine the conversion and yield.

Data for Evaluation

Systematic evaluation is key to understanding the performance of a new ligand. The following table provides a template for organizing experimental results.

EntryPd Source (mol%)Ligand (mol%)L:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%) [a]
1Pd(OAc)₂ (1)2.22.2:1K₂CO₃Toluene/H₂O10012
2Pd₂(dba)₃ (0.5)2.22.2:1K₃PO₄Dioxane10012
3Pd(OAc)₂ (0.5)1.12.2:1K₂CO₃Toluene/H₂O8024
4Pd(OAc)₂ (1)4.04.0:1K₂CO₃Toluene/H₂O10012
5Control (No Ligand)0-K₂CO₃Toluene/H₂O10012

[a] Yield determined by GC analysis using an internal standard.

Part 3: Trustworthiness and Further Research

Self-Validating System: The protocol is designed to be self-validating through the inclusion of a control experiment (Entry 5) performed without the ligand. A significant increase in yield in the presence of N,N-Bisisopropyl-3-phenyl-2-propenamine would provide strong evidence of its efficacy as a ligand. Further validation should include testing the reaction with more challenging substrates, such as sterically hindered aryl halides or electron-rich/poor coupling partners.

Expert Insights & Future Directions:

  • Causality of Choices: The choice of a 2.2:1 ligand-to-palladium ratio is a common starting point to ensure the formation of L₂Pd complexes while accounting for potential ligand degradation. The base not only facilitates the transmetalation step but can also influence catalyst stability and activity.[8]

  • Optimization: Key parameters for optimization include the L:Pd ratio, choice of palladium precursor, base, solvent, and temperature.

  • Reaction Scope: If promising results are obtained, the ligand should be evaluated in other cross-coupling reactions such as the Heck, Buchwald-Hartwig amination, and Sonogashira couplings to determine the breadth of its applicability.[1][9]

  • Mechanistic Studies: Advanced studies, such as kinetic analysis or computational modeling, could elucidate the precise role of the ligand and the structure of the active catalytic species.

By following these detailed protocols and considerations, researchers can systematically evaluate the potential of N,N-Bisisopropyl-3-phenyl-2-propenamine, transforming it from a known impurity into a valuable tool for transition metal catalysis.

References

  • Szabó, K. J., et al. (n.d.). Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds. Diva-Portal.org. [Link]

  • Rutgers University. (2020, September 8). Novel Ligands for Transition-Metal Catalysis. [Link]

  • Patel, M. N., et al. (2019, May 18). Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • Pérez-Temprano, M. H., et al. (2004, October 19). Palladium-Catalyzed Cross-Coupling Reactions of Allylic Halides and Acetates with Indium Organometallics. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ciofini, I., et al. (2013, July 17). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • Al-Masri, T., et al. (n.d.). Synthesis and Characterisation of Transition Metal Complexes of a Novel 1,5‐benzodiazepine‐Functionalised Tertiary Phosphine. Wiley Online Library. [Link]

  • Schmalz, D., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Alaridhee, Z. A. I., et al. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Appchem. (2024). N,N-Bisisopropyl-3-phenyl-2-propenaMine. [Link]

  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool. [Link]

  • Emadi, R., et al. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Feng, Y., et al. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

Sources

Application

Preparation of N,N-Bisisopropyl-3-phenyl-2-propenamine salts for drug discovery

Application Note: Preparation and Salt Formation of N,N-Bisisopropyl-3-phenyl-2-propenamine (DIPCA) in Drug Discovery Workflows Executive Summary In the landscape of modern drug discovery, the synthesis of antimuscarinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Salt Formation of N,N-Bisisopropyl-3-phenyl-2-propenamine (DIPCA) in Drug Discovery Workflows

Executive Summary

In the landscape of modern drug discovery, the synthesis of antimuscarinic agents—specifically Tolterodine and Fesoterodine—relies heavily on the critical allylic amine intermediate, N,N-Bisisopropyl-3-phenyl-2-propenamine (commonly known as DIPCA)[1, 2]. As a free base, DIPCA (CAS 87462-12-2) is an oily liquid that is highly susceptible to oxidative degradation and allylic polymerization [4]. To ensure high fidelity in downstream one-pot Friedel-Crafts alkylation workflows, it is imperative to isolate this intermediate as a stable salt. This application note details the mechanistic rationale, validated step-by-step protocols, and quality control metrics for synthesizing and crystallizing DIPCA salts.

Mechanistic Rationale & Workflow Design

The conversion of DIPCA free base to its hydrochloride (HCl) or tartrate salt is not merely a purification step; it is a critical stabilization strategy. Protonation of the sterically hindered tertiary amine withdraws electron density from the adjacent allylic system, significantly raising the activation energy required for unwanted oxidative or polymerization pathways.

Furthermore, utilizing a highly pure, crystalline DIPCA salt in the subsequent API conjugation step (reaction with p-cresol or p-hydroxybenzaldehyde) ensures precise stoichiometry [3]. If the crude free base were used, residual nucleophilic impurities would competitively bind the methanesulfonic acid catalyst, depressing the yield of the target active pharmaceutical ingredient (API).

Workflow SM1 Cinnamyl Chloride (Electrophile) FreeBase DIPCA Free Base (Labile Oil) SM1->FreeBase S_N2 Amination (Toluene, 80°C) SM2 Diisopropylamine (Nucleophile) SM2->FreeBase Salt DIPCA HCl Salt (Stable Solid) FreeBase->Salt HCl in MTBE (0°C, Crystallization) API Target API (Tolterodine) Salt->API Friedel-Crafts (p-Cresol, MeSO3H)

Figure 1: Synthetic workflow from starting materials to DIPCA salt and final API conjugation.

Experimental Protocols

Protocol 1: Synthesis of DIPCA Free Base via SN2 Amination

Causality: Diisopropylamine is highly sterically hindered. While it acts as an excellent nucleophile for the primary allylic halide, its bulkiness prevents over-alkylation. Using exactly 2.5 equivalents ensures the excess amine acts as an in-situ acid scavenger, precipitating as a hydrobromide/hydrochloride salt and driving the reaction forward via Le Chatelier’s principle.

  • Initialization: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of cinnamyl chloride and anhydrous toluene (5 mL/mmol).

  • Reagent Addition: Cool the reactor to 0°C. Add 2.5 equivalents of diisopropylamine dropwise over 30 minutes to control the exothermic SN2 reaction.

  • Propagation: Heat the mixture to 80°C and stir for 4 hours.

  • Self-Validation Checkpoint: The formation of a dense white precipitate (diisopropylamine hydrochloride) confirms the reaction is proceeding. If the solution remains clear, the electrophile has likely degraded.

  • Workup: Cool to room temperature, filter the byproduct salts, wash the organic layer with deionized water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield DIPCA free base as a pale yellow oil.

Protocol 2: Preparation of DIPCA Hydrochloride Salt

Causality: Bubbling anhydrous HCl gas directly into the solution can cause localized exothermic spikes, leading to acid-catalyzed polymerization of the allylic double bond. Utilizing a pre-titrated solution of HCl in dioxane allows for precise thermodynamic control. Methyl tert-butyl ether (MTBE) is selected over diethyl ether to mitigate peroxide formation risks during scale-up.

  • Dissolution: Dissolve the crude DIPCA free base in anhydrous MTBE (10 mL/g of oil).

  • Thermal Control: Chill the solution to 0–5°C using an ice-brine bath.

  • Protonation: Slowly add a 4.0 M solution of HCl in dioxane dropwise until the solution reaches a pH of 2.0.

  • Self-Validation Checkpoint: Immediate nucleation and formation of a white crystalline precipitate serve as a visual indicator of successful protonation. If the product "oils out" (forms a biphasic liquid), moisture has compromised the system.

  • Isolation: Stir for 1 hour at 0°C to maximize the crystallization yield. Filter the crystals rapidly under a nitrogen blanket (the salt is mildly hygroscopic), wash with cold MTBE, and dry under vacuum at 40°C for 12 hours.

Protocol 3: API Conjugation (Tolterodine Synthesis)

Causality: The stable DIPCA·HCl salt is reacted directly with p-cresol. The addition of methanesulfonic acid serves a dual purpose: it liberates the free base in situ and immediately protonates the allylic alcohol/alkene to generate the requisite allylic carbocation, which undergoes electrophilic aromatic substitution with the electron-rich p-cresol [1, 5].

  • Reaction: Combine 1.0 eq of DIPCA·HCl, 2.0 eq of p-cresol, and 1.5 eq of methanesulfonic acid in a sealed vessel. Heat to 130°C for 6 hours.

  • Workup: Cool, quench with water/toluene, and adjust to pH 9.5 to isolate the Tolterodine free base in the organic layer.

Quantitative Data & Optimization

Table 1: Physicochemical Profiling of DIPCA Formats

PropertyDIPCA Free Base (CAS 87462-12-2)DIPCA Hydrochloride Salt
Physical State Pale yellow, viscous oilWhite crystalline solid
Oxidative Stability Low (Degrades within weeks in air)High (Stable for >2 years)
Solubility Soluble in Hexane, Toluene, DCMSoluble in Water, Methanol, DMSO
Downstream Utility Prone to side-reactions (polymerization)High purity Friedel-Crafts precursor

Table 2: Optimization Matrix for DIPCA Salt Crystallization

Solvent SystemAcid SourceTemp (°C)Yield (%)Purity (HPLC %)Observation
Diethyl EtherHCl (gas)0°C92%99.5%Good yield, high safety risk at scale.
MTBE HCl in Dioxane 5°C 95% 99.8% Optimal thermodynamic control.
TolueneAqueous HCl (37%)25°C78%94.0%Biphasic system; product oiled out.
EthanolTartaric Acid25°C88%98.5%Excellent for chiral resolution workflows.

References

  • Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines.
  • Short synthesis of tolterodine, intermediates and metabolites.
  • Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives.
  • (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine (CAS 173948-30-6). Pharmaffiliates. [Link]

Method

Application Note: Scalable Laboratory Production of N,N-Diisopropyl-3-phenyl-2-propenamine (DIPCA)

Introduction & Route Rationale N,N-Diisopropyl-3-phenyl-2-propenamine, commonly referred to as N,N-diisopropylcinnamylamine (DIPCA), is a highly valued synthetic intermediate. It is most notably utilized as a primary bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Route Rationale

N,N-Diisopropyl-3-phenyl-2-propenamine, commonly referred to as N,N-diisopropylcinnamylamine (DIPCA), is a highly valued synthetic intermediate. It is most notably utilized as a primary building block in the synthesis of antimuscarinic active pharmaceutical ingredients (APIs) such as Tolterodine and Fesoterodine, which are used in the treatment of overactive bladder syndrome [1].

When scaling up DIPCA production, researchers must carefully select the synthetic pathway. While reductive amination is a standard method for constructing tertiary amines, reacting cinnamaldehyde with diisopropylamine (DIPA) presents severe kinetic barriers. DIPA is exceptionally sterically hindered. Under standard reductive amination conditions (e.g., using sodium triacetoxyborohydride or catalytic hydrogenation), the rate of imine formation is drastically reduced. Consequently, the reducing agent outcompetes the amination process, leading to the reduction of the aldehyde and yielding cinnamyl alcohol instead of the target amine [2].

To bypass this steric bottleneck, this protocol utilizes the direct nucleophilic substitution (SN2) of cinnamyl chloride with DIPA. This route is highly scalable, avoids the use of sensitive hydride reagents, and relies on simple thermodynamic principles for product isolation.

RouteSelection Target Target: N,N-Diisopropylcinnamylamine Route1 Route A: Reductive Amination (Cinnamaldehyde + DIPA) Target->Route1 Route2 Route B: Direct Alkylation (Cinnamyl Chloride + DIPA) Target->Route2 Result1 Fails / Low Yield (Steric Hindrance -> Aldehyde Reduction) Route1->Result1 Result2 High Yield / Scalable (SN2, Salt Precipitation in Toluene) Route2->Result2

Logical evaluation of synthetic routes for N,N-Diisopropylcinnamylamine production.

Safety & Handling (E-E-A-T Grounding)

  • Cinnamyl Chloride: This electrophile is a documented lachrymator and dermatotoxin [3]. Exposure can cause severe eye irritation, skin burns, and toxic pneumonitis if vapors are inhaled[3]. All handling must occur in a certified fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

  • Diisopropylamine: A highly flammable liquid (boiling point 84 °C) and a strong corrosive base. Keep away from ignition sources.

Reagents & Stoichiometry

To ensure a self-validating system, the stoichiometry is designed to use DIPA as both the nucleophile and the acid scavenger. A 2.5 molar equivalent of DIPA ensures that the SN2 reaction is driven to completion while neutralizing the generated HCl.

Reagent / SolventMolecular WeightEquivalentsMass (g)Volume (mL)Density (g/mL)
Cinnamyl chloride 152.62 g/mol 1.0152.6139.21.096
Diisopropylamine 101.19 g/mol 2.5253.0352.40.718
Toluene (Solvent)92.14 g/mol N/AN/A500.00.867

Step-by-Step Scale-Up Protocol

Phase 1: Reaction Setup & Execution

Causality Check: Toluene is explicitly chosen as the solvent. Its boiling point (110 °C) safely accommodates the 80 °C reaction temperature. More importantly, toluene is a non-polar solvent in which the byproduct, diisopropylamine hydrochloride (DIPA·HCl), is highly insoluble. The continuous precipitation of this salt removes it from the liquid phase, driving the equilibrium forward via Le Chatelier's principle and preventing the SN2 reaction from stalling.

  • Apparatus Assembly: Equip a 2.0 L three-necked round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, an internal thermocouple, and a pressure-equalizing addition funnel. Flush the entire system with inert nitrogen gas for 10 minutes.

  • Initial Charge: Add Toluene (500 mL) and Diisopropylamine (352.4 mL) to the main reaction flask. Begin moderate stirring (400 rpm) and warm the solution to 40 °C using an oil bath.

  • Electrophile Addition: Transfer Cinnamyl chloride (139.2 mL) into the addition funnel. Add the cinnamyl chloride dropwise to the DIPA solution over a period of 45 minutes. Note: A slow addition controls the exothermic SN2 reaction and prevents localized heating, which could lead to unwanted allylic rearrangements.

  • Reflux: Once the addition is complete, raise the internal temperature to 80 °C. Maintain this gentle reflux under nitrogen for 12–16 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS until the cinnamyl chloride is fully consumed.

Phase 2: Workup & Isolation
  • Salt Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature (20–25 °C). A thick, white crystalline precipitate of DIPA·HCl will form.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum.

  • Cake Washing: Wash the filter cake with cold toluene (2 × 50 mL) to extract any residual target amine trapped in the salt matrix. Combine the filtrate and the washes.

Phase 3: Aqueous Extraction & Concentration
  • Aqueous Wash: Transfer the combined organic filtrate to a 2.0 L separatory funnel. Wash the organic layer with deionized water (2 × 200 mL). Causality Check: This step removes any trace DIPA·HCl that bypassed the filtration, as well as the bulk of the unreacted excess DIPA, which is highly water-soluble.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (150 mL) to break any micro-emulsions and pre-dry the organic phase.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na2SO4) for 30 minutes.

  • Solvent Removal: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator (40 °C water bath, 50 mbar) to remove toluene, yielding the crude DIPCA as a pale yellow oil.

Phase 4: Purification
  • Vacuum Distillation: Transfer the crude oil to a short-path vacuum distillation apparatus.

  • Fraction Collection: Distill the product under high vacuum (e.g., 0.1–0.5 mmHg). Discard the initial low-boiling fore-run (residual toluene and DIPA). Collect the main fraction, which distills as a clear, viscous liquid.

  • Storage: Store the purified N,N-diisopropylcinnamylamine in an amber glass bottle, blanketed with nitrogen, at 2–8 °C to prevent oxidative degradation of the allylic amine moiety.

Workflow A 1. Reaction Cinnamyl Cl + DIPA (Toluene, 80°C, 16h) B 2. Filtration Remove DIPA·HCl (Cool to RT) A->B Complete C 3. Washing Aqueous Extraction (Remove trace salts) B->C Filtrate D 4. Concentration Rotary Evaporation (Recover Toluene) C->D Organic E 5. Purification Vacuum Distillation (Isolate DIPCA) D->E Crude Oil

Step-by-step downstream processing workflow for the isolation of purified DIPCA.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry -[Link]

  • A process for the preparation of tolterodine (Patent EP1693361B1)
  • Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives (Patent WO2014012832A1)
  • PubChem Compound Summary for CID 639658, Cinnamyl chloride - National Center for Biotechnology Information -[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for the Isolation of N,N-Bisisopropyl-3-phenyl-2-propenamine

Introduction and Chemical Context N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2), commonly referred to as N,N-diisopropylcinnamylamine (DIPCA), is a critical intermediate and potential process impurity in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2), commonly referred to as N,N-diisopropylcinnamylamine (DIPCA), is a critical intermediate and potential process impurity in the synthesis of antimuscarinic active pharmaceutical ingredients (APIs) such as Tolterodine and Fesoterodine ().

In its freebase form, DIPCA is a lipophilic oil (MW: 217.35 g/mol ). Because it is a liquid at ambient temperatures, direct purification of the freebase via conventional crystallization is impossible. To achieve the rigorous purity standards (>99.0% HPLC purity) required for downstream Friedel-Crafts alkylation steps, DIPCA must be isolated via salt formation and controlled crystallization. This application note details the mechanistic principles, solvent selection, and self-validating protocols for the high-purity isolation of DIPCA.

Mechanistic Principles of DIPCA Crystallization

Thermodynamics of Salt Formation

The inability of DIPCA freebase to crystallize stems from its molecular structure: it is a tertiary amine with two bulky, flexible isopropyl groups and a propenyl chain. This flexibility lowers the crystal lattice energy, resulting in an oil. Isolation relies on protonating the tertiary amine to form a stable, crystalline lattice. Selecting a counterion with complementary geometry—such as the rigid, planar fumarate ion—is essential. Fumaric acid forms strong, extended hydrogen-bonded networks that overcome the steric hindrance of the diisopropyl groups, driving the thermodynamics of crystallization.

Solvent / Anti-Solvent Dynamics

Successful crystallization of DIPCA salts requires a solvent system with a steep temperature-solubility curve. Solvents like Methyl Ethyl Ketone (MEK) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal because they readily dissolve the freebase at 40–50°C but exhibit drastically reduced solubility for the protonated salt at temperatures below 5°C (). The dropwise addition of a non-polar anti-solvent (e.g., cyclohexane) decreases the dielectric constant of the medium, forcing the polar salt out of solution.

Causality of Cooling Rates

A controlled cooling ramp (e.g., 0.5°C/min) is critical for purity. Rapid thermal quenching leads to high supersaturation, causing the rapid nucleation of fine, amorphous powders. These fine powders have a high surface area and tend to trap unreacted lipophilic impurities (oil inclusions) within the crystal matrix. Conversely, slow cooling allows for the growth of larger, well-defined prismatic crystals, which naturally exclude impurities from their lattice and are significantly easier to filter and wash.

Experimental Protocols

Protocol A: Isolation via Fumarate Salt Crystallization

This protocol leverages the low solubility of DIPCA fumarate in ketone/alkane mixtures to create a self-validating purification loop.

  • Dissolution: Dissolve 10.0 g of crude DIPCA freebase oil in 25 mL of MEK in a jacketed reactor. Stir at 250 rpm and heat to 40°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of fumaric acid (dissolved in a minimal volume of warm MEK) to the reactor.

    • In-Process Control (IPC): Visually ensure complete dissolution and a clear solution before proceeding to prevent unreacted acid from acting as false seed crystals.

  • Anti-Solvent Addition: Dropwise, add 10 mL of cyclohexane over 30 minutes. The solution will become slightly turbid, indicating the metastable zone has been reached.

  • Seeding & Cooling: Lower the temperature to 35°C and add 0.1% w/w pure DIPCA fumarate seeds. Initiate a controlled cooling ramp of 0.5°C/min down to 0–5°C. Hold the slurry at 0–5°C for 4 hours to maximize thermodynamic yield.

  • Filtration & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold (0°C) MEK/cyclohexane (1:1 v/v).

    • Causality: The cold wash displaces the impurity-rich mother liquor without dissolving the purified product.

  • Drying & Validation: Dry the crystals in a vacuum oven at 45°C for 12 hours.

    • Self-Validation: Perform HPLC analysis to confirm >99.0% purity. Analyze the mother liquor via TLC; if significant product remains, the anti-solvent ratio can be incrementally increased in future batches.

Protocol B: Freebasing for Downstream Synthesis

If the freebase is required for the subsequent one-pot synthesis of Tolterodine with p-cresol ():

  • Suspend the purified DIPCA fumarate in 2-MeTHF (5 volumes relative to salt weight).

  • Slowly add 10% aqueous Na₂CO₃ under vigorous stirring until the aqueous phase reaches pH 10.

  • Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure DIPCA freebase oil.

Data Presentation: Solvent & Counterion Screening

The following table summarizes the quantitative optimization of crystallization parameters for DIPCA isolation. Fumaric acid in a MEK/Cyclohexane system provides the optimal balance of yield and purity.

Solvent System (v/v)CounterionCooling ProfileYield (%)HPLC Purity (%)Crystal Morphology
MEK / Cyclohexane (3:1)Fumaric Acid40°C to 0°C (Slow)84.599.6Prismatic
2-MeTHFHCl (gas)20°C to 5°C (Fast)88.297.5Fine Powder
Toluene / Hexane (1:2)Fumaric Acid50°C to 0°C (Slow)76.098.8Needles
Ethyl AcetateTartaric Acid40°C to 5°C (Slow)62.399.8Block-like

Process Workflow Visualization

DIPCA_Workflow A Crude DIPCA Freebase (Lipophilic Oil) B Solvent Dissolution (MEK or 2-MeTHF at 40°C) A->B C Counterion Addition (Fumaric Acid or HCl) B->C D Anti-Solvent Addition (Cyclohexane) C->D E Controlled Cooling Ramp (0.5°C/min to 0°C) D->E F Vacuum Filtration & Cold Solvent Wash E->F G Pure DIPCA Salt (>99.0% HPLC Purity) F->G

Workflow for the isolation and crystallization of DIPCA from crude oil to high-purity salt.

References

  • Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)
  • Source: European Patent Office (EPO)
  • Source: United States Patent and Trademark Office (USPTO)

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in N,N-Bisisopropyl-3-phenyl-2-propenamine extraction

Welcome to the Advanced Technical Support Center for the isolation and purification of N,N-Bisisopropyl-3-phenyl-2-propenamine (also known as N,N-diisopropylcinnamylamine or DIPCA). DIPCA is a critical allylic amine inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of N,N-Bisisopropyl-3-phenyl-2-propenamine (also known as N,N-diisopropylcinnamylamine or DIPCA).

DIPCA is a critical allylic amine intermediate utilized in the active pharmaceutical ingredient (API) synthesis of antimuscarinic agents such as Tolterodine and Fesoterodine [1]. Because its synthesis typically involves the reaction of cinnamaldehyde with diisopropylamine (DIPA), the post-reaction matrix is a complex mixture of basic amines, unreacted neutral aldehydes, and oxidized acidic byproducts [3].

This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate impurities using targeted acid-base extraction principles [2].

Physicochemical Partitioning Data

To successfully troubleshoot an extraction, you must understand the thermodynamic and physicochemical properties driving the separation. Table 1 summarizes the behavioral profiles of the target API intermediate and its common synthetic impurities.

Table 1: Physicochemical Properties & Phase Partitioning Behavior

CompoundSynthetic RolepKa (Conjugate Acid)Boiling Point (°C)Phase at pH < 2Phase at pH > 11
N,N-Diisopropylcinnamylamine Target Product~8.5 – 9.5> 250 (est.)Aqueous (Ionized)Organic (Neutral)
Diisopropylamine (DIPA) Reactant11.0584Aqueous (Ionized)Organic (Neutral)
Cinnamaldehyde ReactantN/A248Organic (Neutral)Organic (Neutral)
Cinnamic Acid Oxidized Byproduct4.44300Organic (Neutral)Aqueous (Ionized)

Core Extraction Workflow

The following diagram illustrates the optimized liquid-liquid extraction pathway designed to isolate DIPCA from neutral and acidic impurities.

DIPCA_Extraction Start Crude Reaction Mixture (DIPCA, DIPA, Cinnamaldehyde) Step1 1. Solubilization (MTBE / Toluene) Start->Step1 Step2 2. Acidic Extraction (2M HCl, pH < 2) Step1->Step2 Org1 Organic Layer 1 (Neutral: Cinnamaldehyde) Step2->Org1 Discard Aq1 Aqueous Layer 1 (Salts: DIPCA-HCl, DIPA-HCl) Step2->Aq1 Retain Step3 3. Basification (2M NaOH, pH > 11) Aq1->Step3 Step4 4. Organic Back-Extraction (Fresh MTBE) Step3->Step4 Aq2 Aqueous Layer 2 (Waste Salts) Step4->Aq2 Discard Org2 Organic Layer 2 (Free Amines: DIPCA, DIPA) Step4->Org2 Retain Step5 5. Vacuum Concentration (Removes Volatile DIPA) Org2->Step5 Final Purified DIPCA (>98% Purity) Step5->Final

Fig 1. Acid-base extraction workflow for isolating DIPCA from synthetic impurities.

Troubleshooting & FAQ (Q&A)

Q1: During the acidic extraction step, a thick, unbreakable emulsion forms between the aqueous and organic layers. How do I resolve and prevent this?

  • Causality: Unreacted cinnamaldehyde contains an α,β -unsaturated aldehyde moiety. Under the basic conditions of the initial reaction (driven by DIPA), cinnamaldehyde undergoes aldol condensation, forming polymeric, surfactant-like residues. When acidified, these polymers precipitate at the phase boundary, stabilizing emulsions.

  • Resolution: To break the active emulsion, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase, or filter the biphasic mixture through a pad of Celite to remove insoluble polymers.

  • Prevention: Introduce a sodium bisulfite ( NaHSO3​ ) wash prior to the acidic extraction. Bisulfite reacts reversibly with the aldehyde group of cinnamaldehyde to form a highly water-soluble α -hydroxy sulfonate adduct, cleanly removing it before it can polymerize during subsequent steps.

Q2: My final product contains significant amounts of unreacted Diisopropylamine (DIPA). Since both DIPCA and DIPA are basic amines, how can I separate them?

  • Causality: Because both DIPA (pKa 11.05) and DIPCA (pKa ~9.0) protonate in acidic media and deprotonate in basic media, they co-migrate through the entire acid-base liquid-liquid extraction process [2].

  • Resolution: Exploit their vast difference in volatility. DIPA is a low-boiling secondary amine ( bp≈84∘C ), whereas DIPCA is a heavy, tertiary allylic amine ( bp>250∘C ). Subject the final organic extract to rotary evaporation at 60∘C under high vacuum (e.g., < 10 mbar) for 2 hours.

  • Self-Validation: Run a 1H -NMR on the concentrated residue. The complete disappearance of the characteristic DIPA septet at ∼3.0 ppm confirms successful removal.

Q3: I am experiencing a massive loss of DIPCA yield after the basification and back-extraction step. Where is my product going?

  • Causality: Incomplete basification. DIPCA has a conjugate acid pKa of approximately 9.0. If you only adjust the aqueous layer to pH 9.0, the Henderson-Hasselbalch equation dictates that 50% of your product remains ionized as the hydrochloride salt, trapping it in the aqueous waste layer.

  • Resolution: You must push the pH to at least two units above the pKa (pH > 11) to ensure >99% deprotonation into the free-base form.

  • Self-Validation: Do not rely solely on calculated base equivalents. Physically test the aqueous layer with a high-range pH strip. Furthermore, spot the "waste" aqueous layer on a TLC plate, elute, and check under UV (254 nm). If a strong UV-active spot remains at the baseline, your pH is too low.

Step-by-Step Methodology: Self-Validating Extraction Protocol

This protocol is designed to ensure maximum recovery of DIPCA while systematically eliminating cinnamaldehyde, cinnamic acid, and DIPA [3].

Step 1: Solubilization and Anti-Polymer Wash

  • Dilute the crude reaction mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL MTBE per gram of crude mass. (Causality: MTBE provides excellent phase separation and avoids the emulsion tendencies of halogenated solvents).

  • Wash the organic layer with an equal volume of 20% w/v aqueous Sodium Bisulfite ( NaHSO3​ ). Stir vigorously for 30 minutes.

  • Separate the phases. Discard the aqueous layer (contains the cinnamaldehyde-bisulfite adduct).

Step 2: Acidic Extraction of Amines

  • Cool the organic layer to 10∘C in an ice bath to prevent exothermic degradation.

  • Slowly add 2M HCl until the aqueous phase registers a pH < 2.

  • Separate the phases.

  • Validation Check: Spot the organic layer on TLC. It should show no UV-active material corresponding to the amine. Discard the organic layer (contains neutral/acidic impurities like cinnamic acid). Retain the aqueous layer.

Step 3: Basification and Recovery

  • Transfer the aqueous layer (containing DIPCA-HCl and DIPA-HCl) to a clean flask. Cool to 5∘C .

  • Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches strictly > 11 . The solution will turn cloudy as the free-base amines precipitate as oils.

  • Extract the aqueous layer three times with fresh MTBE (1/3 volume each time).

  • Combine the MTBE layers and wash once with brine to remove residual water and salts.

Step 4: Drying and Volatile Clearance

  • Dry the combined MTBE layer over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentrate the filtrate using a rotary evaporator. Start at 40∘C and 300 mbar to remove MTBE.

  • Once MTBE is removed, increase the bath temperature to 60∘C and drop the pressure to < 10 mbar for 2 hours. (Causality: This specific temperature/pressure matrix is required to volatilize the co-extracted DIPA without degrading the DIPCA product).

  • Validation Check: Analyze the resulting pale-yellow oil via HPLC or 1H -NMR to confirm purity >98%.

References

  • Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)
  • Acid–base extraction Wikipedia
  • Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)
Optimization

Optimizing reaction conditions for N,N-Bisisopropyl-3-phenyl-2-propenamine amination

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered allylic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered allylic amines.

The target molecule, N,N-Bisisopropyl-3-phenyl-2-propenamine (also known as N,N-diisopropylcinnamylamine or DIPCA), is a critical intermediate and a monitored impurity in the synthesis of the antimuscarinic agent Tolterodine 1. Synthesizing this compound presents unique kinetic and thermodynamic challenges due to the extreme steric bulk and high basicity of diisopropylamine (DIPA).

This guide bypasses generic advice to focus on the exact causality behind reaction failures, providing self-validating protocols to ensure your amination workflows succeed on the first run.

Workflow Visualization

ReactionPathways Cinnamaldehyde Cinnamaldehyde RedAmination Reductive Amination (STAB, Ti(OiPr)4) Cinnamaldehyde->RedAmination CinnamylChloride Cinnamyl Chloride SN2 Nucleophilic Substitution (KI, K2CO3) CinnamylChloride->SN2 AllylBenzene Allylbenzene CH_Amination C-H Amination (Pd-Catalyst, hν) AllylBenzene->CH_Amination Target N,N-Bisisopropyl-3-phenyl-2-propenamine RedAmination->Target Pathway A SN2->Target Pathway B CH_Amination->Target Pathway C

Fig 1. Synthetic pathways for N,N-Bisisopropyl-3-phenyl-2-propenamine amination.

Quantitative Comparison of Amination Strategies

Before troubleshooting, it is crucial to select the correct synthetic pathway based on your available starting materials and scale.

ParameterPathway A: Reductive AminationPathway B: Nucleophilic SubstitutionPathway C: Catalytic C-H Amination
Electrophile CinnamaldehydeCinnamyl ChlorideAllylbenzene
Nitrogen Source Diisopropylamine (DIPA)Diisopropylamine (DIPA)Diisopropylamine (DIPA)
Key Reagents NaBH(OAc)₃, Ti(OiPr)₄K₂CO₃, KI (catalytic)Pd(II), Aryl bromide, Blue light
Solvent / Temp DCE / 0°C to RTAcetonitrile / 60°CDMF / RT
Typical Yield 82 - 88%65 - 75%40 - 55%
Primary Byproduct Cinnamyl alcoholPhenylallene (E2 product)Isomerized olefins

Troubleshooting FAQs & Self-Validating Protocols

Q1: Why is my reductive amination of cinnamaldehyde yielding massive amounts of cinnamyl alcohol instead of the target amine?

The Causality: This is a classic kinetic mismatch. Diisopropylamine is exceptionally bulky. When it approaches the carbonyl carbon of cinnamaldehyde, the formation of the hemiaminal—and its subsequent dehydration to the iminium ion—is sterically hindered and very slow. If you introduce a strong, unselective reducing agent (like NaBH₄) too early, the rate of direct aldehyde reduction vastly outpaces the rate of iminium formation. The result is the rapid conversion of your starting material into cinnamyl alcohol 2.

The Solution: You must decouple the iminium formation from the reduction step. Use Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid to activate the carbonyl and act as a water scavenger, forcing the equilibrium toward the iminium ion. Follow this strictly with Sodium Triacetoxyborohydride (STAB), which is mild enough to reduce the iminium ion without touching any residual aldehyde.

Protocol 1: STAB-Mediated Reductive Amination

  • Iminium Formation: In a dry flask under N₂, dissolve cinnamaldehyde (1.0 eq) and DIPA (1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Dropwise, add Ti(OiPr)₄ (1.2 eq). Stir at room temperature for 6 hours.

    • Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 8:2). The UV-active aldehyde spot (Rf ~0.6) must completely disappear, replaced by a baseline-stuck iminium species. Do not proceed until this is confirmed.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control the exotherm. Stir for an additional 4 hours, allowing it to warm to room temperature.

    • Validation Checkpoint: Unlike NaBH₄, STAB should produce zero to minimal hydrogen gas evolution. If vigorous bubbling occurs, moisture has compromised your reagents.

  • Quench & Isolation: Quench the reaction by adding 1N NaOH (aqueous) until the pH reaches 10. This is critical to break the titanium emulsion and precipitate TiO₂ as a filterable white solid.

    • Validation Checkpoint: Filter through Celite. The biphasic filtrate must have an aqueous layer of pH > 10 to ensure the basic DIPCA product is fully partitioned into the organic DCE layer.

Q2: When substituting cinnamyl chloride with DIPA, I observe significant E2 elimination byproducts (phenylallene) and low yields. How can I favor the SN2 pathway?

The Causality: Diisopropylamine is not just bulky; it is a strong base (pKa ~ 11.05). When reacting with an allylic halide, the sheer steric bulk of the isopropyl groups prevents the nitrogen lone pair from achieving the precise 180° backside attack required for an SN2 transition state. Thwarted by steric clash, the basic nitrogen instead abstracts the more accessible beta-proton, triggering an E2 elimination that yields phenylallene.

The Solution: Lower the activation energy of the SN2 pathway so it can outcompete E2 at lower temperatures. This is achieved via the Finkelstein reaction. By adding catalytic Potassium Iodide (KI), you generate cinnamyl iodide in situ. Iodide is a vastly superior leaving group compared to chloride, allowing the SN2 amination to proceed at 40-60°C, a temperature where the E2 pathway is kinetically starved.

Protocol 2: Finkelstein-Assisted Alkylation

  • Halide Exchange: Suspend K₂CO₃ (2.0 eq) and KI (0.2 eq) in anhydrous Acetonitrile (MeCN). Add cinnamyl chloride (1.0 eq) and stir at 40°C for 30 minutes.

    • Validation Checkpoint: A fine, insoluble white precipitate (KCl) will form in the flask, visually confirming the successful in situ generation of the highly reactive cinnamyl iodide.

  • Amination: Add DIPA (2.5 eq) dropwise. The excess DIPA acts as both the nucleophile and a secondary acid scavenger. Heat the mixture to 60°C for 12 hours.

    • Validation Checkpoint: Pull an aliquot for GC-MS. The presence of the molecular ion peak (m/z 217) confirms product formation. The strict absence of m/z 116 confirms that the E2 elimination pathway has been successfully suppressed.

  • Isolation: Cool to room temperature, filter off the inorganic salts, concentrate the filtrate under vacuum, and extract with MTBE/Water.

Q3: Can we utilize direct Palladium-catalyzed allylic C-H amination of terminal alkenes to bypass pre-functionalized cinnamyl substrates?

The Causality: While direct allylic C-H amination is a highly desirable late-stage functionalization tool, basic aliphatic amines like DIPA present a severe challenge in classical Pd(II/0) catalysis. As documented by the National Science Foundation's Public Access Repository, palladium catalysis faces "excessively tight and therefore inhibitory coordination" by basic aliphatic amines 3. The DIPA irreversibly binds to the Pd(II) center, poisoning the catalyst and stalling the cycle before C-H activation can occur.

The Solution: If you must use unactivated olefins, you cannot use standard Tsuji-Trost or classical Pd(II) oxidative conditions. You must pivot to a modern blue light–induced Pd(0/I/II) open-shell manifold, or utilize Iridium-catalyzed allylic amination of cinnamyl carbonates, which tolerate bulky aliphatic amines much better than palladium systems 4. For industrial scale-up of DIPCA, however, Pathways A and B remain the most robust and economically viable.

References

  • Title: Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives (WO2014012832A1)
  • Title: Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines Source: NSF Public Access Repository (NSF PAR) URL:[Link]

  • Title: Synthesis of allylic amines Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of N,N-Bisisopropyl-3-phenyl-2-propenamine During Long-Term Storage

Welcome to the Technical Support Center for N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2). Widely recognized in pharmaceutical development as Tolterodine Impurity B, this compound is a critical cinnamylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS: 87462-12-2). Widely recognized in pharmaceutical development as Tolterodine Impurity B, this compound is a critical cinnamylamine derivative[1][2]. Because its molecular structure features both a tertiary amine and a cinnamyl (allylic) double bond, it is highly susceptible to oxidative degradation during long-term storage[3][4].

This guide is engineered for research scientists and drug development professionals. It provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the absolute chemical integrity of your batches.

Mechanistic Insight: The Oxidation Cascade

Understanding the degradation pathways is the first step in prevention. Tertiary amines are prone to N-oxide formation via peroxide-mediated nucleophilic or electrophilic attacks[5][6]. Simultaneously, the allylic position and cinnamyl double bond are highly susceptible to autoxidation, epoxidation, and eventual cleavage when exposed to environmental triggers[3].

G A N,N-Bisisopropyl-3-phenyl-2-propenamine (Tertiary Allylamine) C Peroxide / ROS Intermediates (Autoxidation Cascade) A->C Exposure B Environmental Triggers (O2, UV Light, Trace Metals) B->C Initiates D Tertiary Amine Site (N-Oxide Formation) C->D Oxygen Transfer E Cinnamyl Double Bond (Epoxidation/Cleavage) C->E Electrophilic Addition F Degraded Impurity Profile D->F E->F

Oxidation pathways of N,N-Bisisopropyl-3-phenyl-2-propenamine under storage.

Troubleshooting & FAQs

Q1: My stored batch of N,N-Bisisopropyl-3-phenyl-2-propenamine has shifted from colorless to a yellow/brown tint. What is the chemical cause? Causality: Color changes in cinnamylamines and arylamines are primary indicators of autoxidation. This process is often catalyzed by trace metals, UV light, or ambient oxygen[7][8]. The oxidation of the cinnamyl double bond or the tertiary amine leads to highly conjugated degradation products that absorb visible light. Solution: Verify the current purity using LC-MS/MS to identify specific sites of oxidation (e.g., N-oxide formation)[9]. To prevent recurrence, discard highly degraded batches, store the compound in amber glass vials to block photo-oxidation, and implement inert gas blanketing[7].

Q2: We observe a steady decline in assay purity over 6 months despite refrigeration at 4°C. How can we halt this? Causality: Refrigeration reduces kinetic energy but does not eliminate ambient oxygen or trace peroxides present in solvents or excipients. Hydrogen peroxide and reactive oxygen species (ROS) undergo slow nucleophilic/electrophilic reactions with tertiary amines and olefins even at low temperatures[5]. Solution: Implement a strict nitrogen or argon blanketing protocol. By replacing the 21% oxygen in the ambient air with high-purity nitrogen, you create an inert atmosphere that completely arrests aerobic oxidation[10][11][12].

Q3: Can we add antioxidants to stabilize the free base form of the amine? Causality: Yes. Free radical scavengers like Butylated Hydroxytoluene (BHT) or α-tocopherol are highly effective. Due to their bulky alkyl groups, these antioxidants form stable, relatively inert radicals after one-electron oxidation, thereby terminating the autoxidation chain reaction before it degrades the sensitive amine[5]. Solution: Treat the oxidation-sensitive amine with 100 ppm to 1000 ppm of an amine-oxidation inhibitor (e.g., BHT) prior to sealing for long-term storage[13].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol below is designed as a self-validating system, meaning the success of the procedure is quantitatively verified before proceeding to the next step.

Protocol A: Self-Validating Inert Gas Blanketing for Long-Term Storage

Objective: Achieve a 0% oxygen headspace to prevent tertiary amine oxidation[12][13].

  • Solvent Deoxygenation: If storing the amine in solution, sparge the storage solvent with high-purity Argon for 15 minutes to displace dissolved oxygen[8].

    • Self-Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels in the solvent are <0.1 mg/L.

  • Aliquoting: Transfer the N,N-Bisisopropyl-3-phenyl-2-propenamine into amber glass vials within a controlled glove box under positive nitrogen pressure.

    • Self-Validation Check: The glove box environmental oxygen sensor must read exactly 0.0% before opening the primary compound container.

  • Freeze-Pump-Thaw (For ultra-sensitive batches): Freeze the sample in liquid nitrogen, apply a high vacuum to remove trapped gases, and thaw. Repeat this cycle three times to ensure absolute removal of headspace oxygen[9].

  • Sealing: Seal the vials with PTFE-lined septa caps and store at -20°C.

Protocol B: Forced Degradation Testing (Oxidative Stress)

Objective: Predict primary oxidative degradants to establish stability-indicating assays[5][9].

  • Control Generation: Aliquot 1 mg/mL of the amine into two vials. Fill the headspace of Vial A with pure O₂ (positive control) and Vial B with Nitrogen (negative control)[9].

  • Stress Application: Add 3% H₂O₂ to a separate aliquot to simulate peroxide-mediated excipient impurities[5].

  • Analysis: Analyze all samples via tandem liquid chromatography-mass spectrometry (LC-MS/MS) after 24 and 48 hours.

    • Self-Validation Check: The mass shift of +16 Da in the positive control confirms N-oxide or epoxide formation, validating that your analytical method is sufficiently sensitive to detect oxidative degradants[9].

Quantitative Data: Storage Condition Optimization

The following table synthesizes the expected degradation rates of N,N-Bisisopropyl-3-phenyl-2-propenamine across various storage conditions, allowing for easy comparison and protocol selection.

Storage ConditionAtmosphereTemperatureAdditivesEstimated Shelf-LifePrimary Degradation Pathway Blocked
Ambient Air (Control) 21% O₂25°CNone< 1 MonthNone (Rapid Autoxidation)
Refrigerated Air 21% O₂4°CNone3-6 MonthsThermal Degradation
Nitrogen Blanketed <0.1% O₂4°CNone12-18 MonthsAerobic Autoxidation
Argon Blanketed + BHT <0.1% O₂-20°C100-1000 ppm BHT> 24 MonthsPeroxide-Mediated Oxidation

References

  • Inhibition of amine oxidation - Google Patents (US20120271026A1).
  • Stabilization of Pharmaceuticals to Oxidative Degradation - Waterman et al. Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC (NIH). Available at:[Link]

  • Nitrogen Blanket explained | Benefits & applications - Presscon. Available at:[Link]

  • What Is Nitrogen Blanketing? - WestAir Gases. Available at:[Link]

  • Packaging, Inerting and Blanketing - Air Products. Available at:[Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed. Available at:[Link]

  • Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air - RSC Blogs. Available at:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine - ResearchGate. Available at:[Link]

Sources

Optimization

Solving solubility issues with N,N-Bisisopropyl-3-phenyl-2-propenamine in aqueous media

Technical Support Center: Solubilization Strategies for N,N-Bisisopropyl-3-phenyl-2-propenamine As a Senior Application Scientist, I frequently encounter assay failures and formulation bottlenecks caused by highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for N,N-Bisisopropyl-3-phenyl-2-propenamine

As a Senior Application Scientist, I frequently encounter assay failures and formulation bottlenecks caused by highly lipophilic basic amines. N,N-Bisisopropyl-3-phenyl-2-propenamine (also known as Tolterodine impurity B) is a classic example of a "brick dust" and "grease" molecule[1]. It features a highly hydrophobic cinnamyl tail and two bulky isopropyl groups attached to a tertiary amine. While the amine provides a theoretical handle for ionization, the sheer lipophilic bulk severely restricts its aqueous solubility at physiological pH, leading to erratic assay results, precipitation in cell culture media, and poor bioavailability.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

G Start Aqueous Solubility Issue Identified Check_pH Is pH adjustment acceptable for assay? Start->Check_pH Acidify Lower pH (pH 2-5) Form Amine Salt Check_pH->Acidify Yes Check_Toxicity Are cosolvents tolerated? Check_pH->Check_Toxicity No Cosolvent Add 5-10% DMSO, EtOH, or PEG400 Check_Toxicity->Cosolvent Yes Cyclodextrin Use HP-β-CD (Inclusion Complex) Check_Toxicity->Cyclodextrin No (In vivo/Cell) Micelles Surfactants (Tween 80 / Micelles) Cyclodextrin->Micelles If insufficient

Caption: Decision tree for solubilizing lipophilic amines like N,N-Bisisopropyl-3-phenyl-2-propenamine.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does N,N-Bisisopropyl-3-phenyl-2-propenamine precipitate when I dilute my DMSO stock into PBS (pH 7.4)? Causality: At pH 7.4, the tertiary amine (estimated pKa ~9.5) is partially protonated, but the hydration energy of the protonated nitrogen is insufficient to overcome the massive hydrophobic penalty of the cinnamyl and bisisopropyl groups. When the DMSO concentration drops below a critical threshold (usually <5%), the dielectric constant of the medium sharply increases. The hydrophobic effect drives the non-polar moieties to self-associate, causing rapid nanoprecipitation. Solution: You must either lower the pH to ensure 100% ionization (forming a highly soluble salt) or introduce a solubilizing carrier like a cyclodextrin before adding the compound to the aqueous buffer.

Q2: Can I just use a higher concentration of cosolvent (e.g., 20% Ethanol or DMSO) to force it into solution? Causality: While cosolvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute[2], high concentrations (>1-5%) are often toxic to cell cultures and can denature proteins in biochemical assays. Solution: Utilize a "Cosolvent-Assisted Complexation" approach. Use a minimal amount of ethanol to dissolve the compound, then mix it with an aqueous Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution. The cosolvent acts as a temporary bridge, facilitating the entry of the lipophilic drug into the hydrophobic cavity of the cyclodextrin[3]. The ethanol can then be evaporated off.

Q3: How do I know if my compound is truly dissolved or just suspended as colloidal aggregates? Causality: Lipophilic amines often form metastable colloids that look clear to the naked eye but scatter light, leading to false positives in fluorescence or absorbance assays. Solution (Self-Validating System): Always measure the optical density at 600 nm (OD600) or use Dynamic Light Scattering (DLS). A true molecular solution will have an OD600 < 0.05 and no detectable particles >10 nm in DLS. If OD600 > 0.05, you have aggregates and the solubilization strategy must be adjusted.

Section 2: Quantitative Data on Solubilization Strategies

Solubilization StrategyPrimary MechanismTypical Concentration RangeEstimated Solubilization IncreaseProsCons
pH Adjustment (Acidification) Protonation of tertiary amine (salt formation)pH 2.0 – 4.5>1000-foldHighly effective, no additives requiredIncompatible with live cells or physiological assays
Cosolvency (DMSO/EtOH) Reduction of aqueous dielectric constant1% – 10% (v/v)10 to 50-foldSimple preparation, immediate dissolutionHigh toxicity in vivo, risk of precipitation upon dilution
Cyclodextrin Complexation Encapsulation in hydrophobic cavity5% – 20% (w/v) HP-β-CD100 to 500-foldBiocompatible, prevents colloidal aggregationRequires optimization, potential drug displacement by lipids
Micellar Solubilization Incorporation into surfactant hydrophobic core0.1% – 1.0% Tween 8050 to 200-foldGood for oral formulations, highly stableSurfactants can disrupt cell membranes or assay proteins

Section 3: Validated Experimental Protocols

Protocol A: Cosolvent-Assisted Cyclodextrin Inclusion (Recommended for Cell Assays)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity[4]. Direct dissolution of N,N-Bisisopropyl-3-phenyl-2-propenamine into aqueous cyclodextrin is kinetically slow due to the high lattice energy and hydrophobicity of the compound. Using a volatile cosolvent (ethanol) temporarily lowers the energy barrier for cavity entry. Evaporating the ethanol drives the equilibrium entirely toward the inclusion complex, displacing high-energy water molecules from the cavity[3].

CD_Workflow PrepCD Prepare 10-20% w/v HP-β-CD in Buffer Mix Dropwise Addition with Stirring PrepCD->Mix DissolveDrug Dissolve Drug in Minimal Ethanol DissolveDrug->Mix Evaporate Evaporate Ethanol (N2 stream/Vac) Mix->Evaporate Filter Filter (0.22 µm) to remove free drug Evaporate->Filter

Caption: Step-by-step workflow for preparing cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS) to a final concentration of 10% (w/v). Stir until completely clear.

  • Preparation of Guest Solution: Dissolve N,N-Bisisopropyl-3-phenyl-2-propenamine in 100% Ethanol at 10 mg/mL. Validation: Ensure no visible particulates remain.

  • Complexation: Under vigorous magnetic stirring (800 rpm), add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution. A transient cloudiness may appear but should resolve.

  • Solvent Removal: Place the mixture under a gentle stream of Nitrogen gas (N2) or use a rotary evaporator at 30°C to remove the ethanol.

  • Sterilization and Clarification: Pass the final solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated drug.

  • Self-Validating System Check: Measure the OD600 of the filtrate against a buffer blank. An OD600 < 0.05 confirms a true molecular dispersion rather than a colloidal suspension.

Protocol B: In Situ Salt Formation (Recommended for Analytical/Chemical Workflows)

Causality: The tertiary amine of the compound can be protonated to form a highly soluble salt. By lowering the pH well below the drug's pKa, the ionization fraction approaches 100%, maximizing ion-dipole interactions with water and overcoming the hydrophobic effect of the cinnamyl group.

Step-by-Step Methodology:

  • Initial Dispersion: Suspend the required mass of N,N-Bisisopropyl-3-phenyl-2-propenamine in strictly deionized water. The suspension will be highly opaque.

  • Titration: While monitoring with a calibrated pH probe, add 0.1 M HCl dropwise.

  • Equilibration: Continue stirring. As the pH drops below 5.0, the suspension will begin to clear. Adjust the final pH to 3.5 - 4.0.

  • Self-Validating System Check: Perform a back-titration with 0.1 M NaOH on a small 1 mL aliquot. If the compound immediately precipitates as the pH crosses 7.0, it confirms that solubility was strictly pH-dependent and the compound is chemically intact.

References[2] Title: Techniques for Improving Solubility

Sources

Troubleshooting

Reducing side products in N,N-Bisisopropyl-3-phenyl-2-propenamine catalytic reactions

Welcome to the technical support guide for managing catalytic reactions involving N,N-Bisisopropyl-3-phenyl-2-propenamine. This document is designed for researchers, chemists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing catalytic reactions involving N,N-Bisisopropyl-3-phenyl-2-propenamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the synthesis of this compound and minimizing the formation of critical side products. Our focus is on the most common and effective synthetic route: the catalytic reductive amination of cinnamaldehyde with diisopropylamine.

We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful synthesis strategy for N,N-Bisisopropyl-3-phenyl-2-propenamine.

Q1: What is the most prevalent and reliable catalytic method for synthesizing N,N-Bisisopropyl-3-phenyl-2-propenamine?

The most robust and widely adopted method is the one-pot reductive amination of cinnamaldehyde with diisopropylamine. This reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then immediately reduced in situ to the target allylic amine. The key to a successful synthesis lies in controlling the delicate balance between imine formation and the subsequent reduction.

Q2: What are the primary side products that can compromise the purity and yield of the reaction?

There are three principal side products to monitor:

  • Cinnamyl Alcohol : This forms when the reducing agent directly reduces the starting cinnamaldehyde before it can react with the diisopropylamine.[1]

  • N,N-Bisisopropyl-3-phenyl-propanamine : This is the saturated analog of the target compound. It arises if the reducing agent or catalyst is strong enough to reduce both the iminium ion and the α,β-unsaturated double bond.

  • 1,4-Conjugate Addition Product : Diisopropylamine can, under certain conditions, add to the β-carbon of the cinnamaldehyde in a Michael-type 1,4-conjugate addition, leading to a β-amino aldehyde intermediate which can undergo further reactions.

Q3: Why is the choice of reducing agent so critical for minimizing side products?

The reducing agent's selectivity is paramount. A perfect agent will rapidly reduce the iminium ion intermediate while being slow to react with the starting aldehyde and the product's C=C double bond.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is often the reagent of choice.[1] It is a mild and sterically hindered hydride donor, making it highly selective for the electrophilic iminium ion over neutral carbonyls like aldehydes.[1] Its lower reactivity significantly minimizes the formation of cinnamyl alcohol.

  • Sodium Cyanoborohydride (NaBH₃CN) : Also selective for iminium ions, especially at a controlled pH of 6-7.[1] However, it is highly toxic and can produce hydrogen cyanide gas in acidic conditions, making it less favorable from a safety perspective.[1]

  • Sodium Borohydride (NaBH₄) : This is a much stronger and less selective reducing agent.[1] It can readily reduce both the starting aldehyde and the intermediate iminium ion, often leading to significant amounts of cinnamyl alcohol as a byproduct.[1]

  • Catalytic Hydrogenation (H₂/Catalyst) : While very efficient for reduction, common catalysts like Palladium (Pd) or Platinum (Pt) will almost certainly reduce both the iminium ion and the phenyl-conjugated C=C double bond, leading to the saturated amine as the major product.[1]

Q4: How does reaction pH influence side product formation?

The reaction pH is a critical control parameter as it governs the equilibrium of imine formation.[1]

  • Mildly Acidic (pH 4-7) : This is the optimal range.[1] A catalytic amount of acid (like acetic acid) protonates the carbonyl oxygen of the cinnamaldehyde, activating it for nucleophilic attack by the amine. This accelerates the formation of the iminium ion, which is the direct precursor to the desired product.

  • Strongly Acidic (pH < 4) : The diisopropylamine starting material will be fully protonated to its ammonium salt. This removes its nucleophilic character, effectively shutting down the initial attack on the carbonyl group and halting the reaction.[1]

  • Neutral or Basic (pH > 7) : The rate of imine formation is often very slow without acid catalysis, giving the reducing agent more time to react with the starting aldehyde, thus increasing the yield of the cinnamyl alcohol side product.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low yield of desired amine with significant recovery of unreacted cinnamaldehyde.
Possible Cause Expert Analysis & Recommended Solution
Incomplete Iminium Ion Formation Causality : The reduction step is competing with slow iminium ion formation. This is often due to suboptimal pH or the presence of water, which pushes the equilibrium back towards the starting materials. Solutions : 1. Optimize pH : Ensure the reaction medium is weakly acidic (pH 4-7). Introduce a catalytic amount of acetic acid if not already present.[1] 2. Remove Water : Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the iminium ion.[1] 3. Sequential Addition : Pre-mix the cinnamaldehyde and diisopropylamine in the solvent for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reducing agent. Monitor the disappearance of the aldehyde by TLC or LC-MS.[2]
Protonated Amine Causality : The reaction medium is too acidic (pH < 4), rendering the diisopropylamine non-nucleophilic.[1] Solution : 1. Adjust pH : If a strong acid was used, buffer the reaction or re-run using a weaker acid catalyst like acetic acid. If the amine was added as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.[1]
Problem 2: The major impurity is Cinnamyl Alcohol.
Possible Cause Expert Analysis & Recommended Solution
Non-selective Reducing Agent Causality : The reducing agent is too reactive and attacks the aldehyde faster than the iminium ion can form and be reduced. This is the classic issue when using NaBH₄.[1] Solution : 1. Change Reducing Agent : The most effective solution is to switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and milder nature provide high selectivity for the iminium ion, dramatically reducing alcohol formation.[1][3]
Suboptimal Reaction Conditions Causality : Even with a good reducing agent, if imine formation is slow (e.g., neutral pH, low temperature), the aldehyde will have a longer residence time to be slowly reduced. Solution : 1. Catalyze Imine Formation : Ensure a catalytic amount of acid is present to accelerate the formation of the iminium intermediate, making it the primary target for the reducing agent.[1]
Problem 3: The major impurity is the saturated amine, N,N-Bisisopropyl-3-phenyl-propanamine.
Possible Cause Expert Analysis & Recommended Solution
Over-reduction by Catalyst/Reagent Causality : The reduction method does not discriminate between the iminium ion and the conjugated C=C double bond. This is characteristic of catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Raney Nickel).[2][4] Solution : 1. Avoid Catalytic Hydrogenation : To preserve the allylic double bond, use a chemical hydride source. Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄) will not reduce an isolated or conjugated C=C bond under standard reductive amination conditions.

Visualizing Reaction Pathways & Troubleshooting

To better conceptualize the process, the following diagrams illustrate the desired reaction pathway versus common side reactions and a logical troubleshooting workflow.

cluster_start Starting Materials cluster_side Side Products Cinn Cinnamaldehyde Imine Iminium Ion Intermediate Cinn->Imine + H⁺ (cat.) - H₂O Alc Cinnamyl Alcohol Cinn->Alc + Reductant (e.g., NaBH₄) DiPA Diisopropylamine DiPA->Imine + H⁺ (cat.) - H₂O Product Desired Product (N,N-Bisisopropyl-3-phenyl-2-propenamine) Imine->Product + Reductant (e.g., NaBH(OAc)₃) Sat_Amine Saturated Amine Product->Sat_Amine + Reductant (e.g., H₂/Pd)

Caption: Desired vs. Side Reaction Pathways in Synthesis.

start Analysis Shows Low Yield / High Impurity q1 What is the main impurity? start->q1 is_aldehyde Starting Aldehyde q1->is_aldehyde is_alcohol Cinnamyl Alcohol q1->is_alcohol is_sat_amine Saturated Amine q1->is_sat_amine sol_aldehyde Incomplete Imine Formation - Add cat. acid (pH 4-7) - Use molecular sieves - Pre-mix reactants before reduction is_aldehyde->sol_aldehyde sol_alcohol Non-Selective Reduction - Switch to NaBH(OAc)₃ - Ensure acidic catalysis is_alcohol->sol_alcohol sol_sat_amine Over-reduction - Avoid H₂/Catalyst - Use chemical reductant (borohydride) is_sat_amine->sol_sat_amine

Caption: Logic-based Troubleshooting Flowchart for Synthesis.

Recommended Experimental Protocol

This protocol details a robust method for the synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine using sodium triacetoxyborohydride to maximize yield and purity.

Materials:

  • Cinnamaldehyde

  • Diisopropylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cinnamaldehyde (1.0 equiv.) and anhydrous DCM (to make a ~0.5 M solution).

  • Amine Addition : Add diisopropylamine (1.1 equiv.) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Imine Formation : Allow the mixture to stir at room temperature for 30 minutes.

  • Reduction : Add sodium triacetoxyborohydride (1.2 equiv.) to the mixture portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.

  • Work-up : Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : The crude N,N-Bisisopropyl-3-phenyl-2-propenamine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]

References

  • BenchChem. (2025).
  • Reddit r/Chempros. (2023).
  • BenchChem. (2025).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Lin, C. et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Bulletin of the Korean Chemical Society, 39, 391-396.
  • MDPI. (2008).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,N-Bisisopropyl-3-phenyl-2-propenamine Derivatives

Welcome to the Advanced Application Science Support Hub. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges associated with highly sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Science Support Hub. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges associated with highly sterically hindered allylic amines.

N,N-Bisisopropyl-3-phenyl-2-propenamine, commonly known as N,N-diisopropylcinnamylamine (DIPCA), is a critical intermediate in the synthesis of antimuscarinic active pharmaceutical ingredients (APIs) such as Tolterodine and Fesoterodine[1]. The defining chemical feature of DIPCA is the massive steric bulk provided by its two isopropyl groups. While this steric hindrance makes standard nitrogen-centered reactions exceptionally difficult, it can be strategically leveraged to direct reactivity toward the adjacent alkene and benzylic positions.

I. Quantitative Data: Steric Parameters of Tertiary Amines

To understand why DIPCA behaves differently than standard amines, we must quantify its steric environment. The steric properties of amines are characterized by the Percent Buried Volume (%Vbur) index and Tolman Cone Angle equivalents, which serve as predictive parameters for evaluating reactivity[2].

Table 1: Steric Parameters and Relative Nucleophilicity of Common Amines

Amine MotifTolman Cone Angle Equivalent (°)Percent Buried Volume (%Vbur)Relative Nucleophilicity ( krel​ )Primary Application
Trimethylamine 118°~12%1.0 (Reference)Rapid Quaternization
Triethylamine 142°~18%0.05General Base / Ligand
N,N-Diisopropylamine ~200°>25%< 0.001Non-nucleophilic Base
DIPCA >210°~28%NegligibleTolterodine Precursor

II. Frequently Asked Questions (FAQs)

Q1: Why do standard N-alkylation or quaternization protocols fail with DIPCA? Causality: The sp3 hybridized nitrogen in DIPCA is heavily shielded by the isopropyl groups, resulting in a %Vbur of approximately 28%[2]. This creates an exceptionally high activation energy barrier ( ΔG‡ ) for standard SN​2 pathways because the incoming electrophile physically cannot reach the nitrogen lone pair. Solution: You must shift the kinetics by utilizing hyper-electrophiles (e.g., methyl trifluoromethanesulfonate instead of methyl iodide) and applying ultra-high pressure (10–15 kbar). High pressure significantly reduces the activation volume ( ΔV‡ ), forcing the sterically congested transition state to form.

Q2: How does the steric bulk of the N,N-diisopropyl group affect transition-metal catalyzed cross-coupling on the alkene? Causality: In less hindered allylic amines, the nitrogen lone pair strongly coordinates to transition metal catalysts (like Palladium), forming stable but catalytically inactive palladacycles (catalyst poisoning). The high %Vbur of DIPCA prevents this coordination. The steric bulk physically repels the metal center, allowing the catalyst to selectively activate the alkene or aryl halide without being sequestered by the amine.

Q3: What is the optimal method for the hydroarylation of DIPCA with p-cresol to form Tolterodine? Causality: The most efficient one-pot synthesis requires a neat strong acid (such as methanesulfonic acid or polyphosphoric acid)[3]. The acid protonates the bulky nitrogen, converting it into a strongly electron-withdrawing ammonium group. This serves two purposes: it completely shuts down any unwanted side reactions at the nitrogen, and it destabilizes the adjacent alkene, facilitating protonation to form a highly reactive benzylic carbocation. This intermediate then undergoes rapid Friedel-Crafts alkylation with p-cresol[1].

III. Troubleshooting & Self-Validating Protocols

Protocol A: Acid-Catalyzed Hydroarylation (Tolterodine Synthesis)

Self-Validating System: This protocol is self-validating through phase-partitioning. The reaction occurs in a homogeneous acidic phase. Upon completion and basification, the target molecule (Tolterodine free base) undergoes a drastic solubility shift, partitioning exclusively into the organic phase, while unreacted acid and phenolic byproducts remain trapped in the aqueous phase.

Step-by-Step Methodology:

  • Initialization: Charge a three-necked round-bottom flask equipped with a mechanical stirrer with 1.0 equivalent of DIPCA and 1.5 equivalents of p-cresol[3].

  • Activation: Slowly add concentrated methanesulfonic acid (or polyphosphoric acid) dropwise. Crucial: Maintain the internal temperature below 30°C during addition to prevent runaway alkene polymerization.

  • Reaction: Heat the mixture to 80°C for 4 hours. The steric bulk prevents N-alkylation, directing the acid to protonate the alkene and form the benzylic carbocation[1].

  • Quenching: Cool the reaction mixture to room temperature and pour it over crushed ice to quench the acid.

  • Validation & Isolation: Alkalinize the aqueous mixture to pH 9–10 using 50% w/w NaOH. Add toluene (30 mL) and stir vigorously. The immediate phase separation visually confirms the deprotonation and phase transfer of the sterically hindered tertiary amine.

  • Recovery: Separate the phases, extract the aqueous layer twice with toluene, dry the combined organic phases over sodium sulfate, and evaporate to yield racemic Tolterodine[3].

Protocol B: High-Pressure N-Alkylation of Highly Hindered Amines

Self-Validating System: This protocol leverages physical state changes. The reaction utilizes a non-polar solvent (toluene) where the starting materials are entirely soluble. As the reaction proceeds, the resulting quaternary ammonium triflate salt—being highly polar and ionic—precipitates out of the solution. The visual appearance of a white precipitate serves as a real-time indicator of reaction progress, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, dissolve DIPCA in anhydrous toluene.

  • Electrophile Addition: Add 1.5 equivalents of methyl trifluoromethanesulfonate (methyl triflate). Note: Halides are insufficiently electrophilic to overcome the excessive %Vbur[2].

  • Containment: Transfer the solution to a specialized Teflon ampoule and seal it tightly.

  • Pressurization: Place the ampoule in a high-pressure reactor and pressurize to 10 kbar using a hydrostatic fluid.

  • Incubation: Heat the pressurized vessel to 50°C for 24 hours.

  • Validation & Isolation: Depressurize the system slowly. Open the ampoule and observe the white precipitate. Isolate the solid via vacuum filtration and wash with cold hexanes to yield the pure quaternized DIPCA derivative.

IV. Mechanistic & Troubleshooting Visualizations

Pathway A DIPCA (Free Base) B Protonated DIPCA (Ammonium) A->B Strong Acid (MsOH) C Benzylic Carbocation B->C Alkene Protonation D Tolterodine (Target) C->D Friedel-Crafts Alkylation E p-Cresol (Nucleophile) E->D Electrophilic Attack

Mechanistic pathway of DIPCA hydroarylation to Tolterodine via benzylic carbocation.

LogicTree Start Reaction at N-atom fails? Check1 Is %Vbur > 25%? (e.g., DIPCA) Start->Check1 Sol1 Switch to Hyper-Electrophiles (e.g., Methyl Triflate) Check1->Sol1 Yes Sol3 Optimize Solvent & Temp (Polar Aprotic) Check1->Sol3 No Check2 Still no reaction? Sol1->Check2 Sol2 Apply Ultra-High Pressure (10-15 kbar) Check2->Sol2 Yes

Troubleshooting logic tree for overcoming steric hindrance in N-functionalization.

V. References

  • [3] US8703996B2 - Short synthesis of tolterodin, intermediates and metabolites. Google Patents. URL:

  • [2] Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing. URL:[Link]

  • [1] WO2014012832A1 - Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives. Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N,N-Bisisopropyl-3-phenyl-2-propenamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of N,N-Bisisopropyl-3-phenyl-2-propenami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of N,N-Bisisopropyl-3-phenyl-2-propenamine (also known as N,N-diisopropylcinnamylamine or DIPCA).

As a critical intermediate and monitored impurity in the synthesis of anti-cholinergic active pharmaceutical ingredients (APIs) like Tolterodine and Fesoterodine , achieving high chemical and enantiomeric purity of this compound is paramount.

🛠️ Troubleshooting & FAQs

Q1: My N,N-Bisisopropyl-3-phenyl-2-propenamine remains a viscous oil and refuses to crystallize regardless of the solvent used. What is the mechanistic cause?

A1: The free base form of N,N-Bisisopropyl-3-phenyl-2-propenamine (C₁₅H₂₃N) lacks sufficient intermolecular hydrogen bond donors to form a stable crystal lattice at room temperature, rendering it an oil (a "neat" liquid) .

  • Causality & Solution: To induce crystallization, you must alter the electronic state of the tertiary amine by protonating it. Converting the free base into a salt (e.g., hydrochloride or fumarate) introduces strong ionic interactions and rigid hydrogen-bonding networks. This drastically increases the melting point and allows for highly ordered lattice formation during solvent-mediated recrystallization .

Q2: What are the best solvent systems for recrystallizing the protonated salts of this compound?

A2: The optimal solvent is strictly dictated by the specific counterion chosen during salt formation:

  • For the Hydrochloride (HCl) Salt: Toluene or an Isopropanol (IPA) / Ethyl Acetate binary mixture. Toluene is highly effective because its non-polar aromatic ring interacts favorably with the cinnamyl moiety of the solute at high temperatures (ensuring solubility), while the ionic amine center forces rapid, selective precipitation upon cooling.

  • For the Fumarate Salt: Methyl Ethyl Ketone (MEK) paired with an anti-solvent like Cyclohexane . MEK provides excellent solubility near its boiling point (80°C). The controlled addition of cyclohexane reduces the dielectric constant of the medium, driving supersaturation and selective crystallization of the pure E-isomer.

Q3: During cooling, my salt separates as a dense liquid layer at the bottom of the flask instead of forming crystals. How do I prevent this "oiling out"?

A3: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solute melts out of the solution because the cloud point of the mixture is higher than the melting point of the solute in that specific solvent system.

  • Self-Validating Protocol: To prevent this, increase the solvent volume by 10-15% to lower the saturation temperature below the solute's melting point. Furthermore, implement a seeding protocol : cool the homogeneous solution to just 2-3°C above the expected cloud point and introduce 0.5% (w/w) pure seed crystals.

  • Validation Check: If the seeds remain suspended and begin to grow with sharp edges, the system is validated for nucleation. If they dissolve, the solution is still undersaturated. If they melt into oil droplets, the solvent-to-antisolvent ratio is fundamentally flawed and must be adjusted before proceeding.

📊 Quantitative Data Summary

Property / ParameterValue / Description
Compound Name N,N-Bisisopropyl-3-phenyl-2-propenamine
CAS Number 87462-12-2
Physical State (Free Base) Neat Liquid / Viscous Oil
Preferred Salt Forms Hydrochloride (HCl), Fumarate
Optimal Solvent (HCl Salt) Toluene OR Isopropanol / Ethyl Acetate
Optimal Solvent (Fumarate Salt) Methyl Ethyl Ketone (MEK) / Cyclohexane
Dissolution Temperature 50°C – 80°C
Crystallization Temperature 0°C – 5°C

🧪 Step-by-Step Methodology: Recrystallization of DIPCA Hydrochloride

This protocol utilizes a self-validating feedback loop to ensure high-purity recovery of the hydrochloride salt.

  • Salt Formation: Dissolve the crude N,N-Bisisopropyl-3-phenyl-2-propenamine free base in anhydrous Toluene (approx. 5 volumes relative to solute weight). Slowly bubble dry HCl gas or add a stoichiometric amount of ethereal HCl at 0-5°C until the pH reaches 2.0-3.0.

  • Dissolution: Heat the resulting suspension to 70-80°C until complete dissolution is achieved. Diagnostic Check: If the solution remains persistently cloudy, add Isopropanol (IPA) dropwise (up to 0.5 volumes) until absolute clarity is obtained.

  • Hot Filtration: Pass the hot solution through a pre-warmed celite bed to remove any insoluble mechanical impurities or polymerized by-products.

  • Controlled Nucleation (Seeding): Cool the filtrate slowly at a controlled rate of 0.5°C/min to approximately 40°C. Introduce 0.5% (w/w) pure DIPCA-HCl seed crystals to induce heterogeneous nucleation and bypass the metastable liquid-liquid phase separation zone.

  • Crystal Maturation: Continue cooling the seeded solution to 0-5°C and hold for 2-3 hours. This aging period maximizes the thermodynamic yield and ensures the exclusion of structurally related impurities from the crystal lattice.

  • Isolation: Isolate the product via vacuum filtration on a Büchner funnel. Wash the filter cake with 2 volumes of cold (0°C) Toluene to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals under vacuum (50 mbar) at 45°C for 12 hours to constant weight.

🔀 Workflow Visualization

DIPCA_Purification Node1 Crude N,N-Bisisopropyl-3-phenyl-2-propenamine (Free Base Oil) Node2 Salt Formation (e.g., HCl gas or Fumaric Acid) Node1->Node2 Node3 Solvent Selection (Toluene, IPA, or MEK/Cyclohexane) Node2->Node3 Node4 Heating & Dissolution (50°C - 80°C) Node3->Node4 Node5 Controlled Cooling & Seeding (Prevent Oiling Out) Node4->Node5 Node6 Filtration & Cold Solvent Wash Node5->Node6 Node7 Pure DIPCA Salt (High Chemical Purity) Node6->Node7

Workflow for N,N-Bisisopropyl-3-phenyl-2-propenamine purification via salt crystallization.

📚 References

  • Title: Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives (WO2014012832A1) Source: WIPO (PCT) / Google Patents URL:

  • Title: Stable salts of novel derivatives of 3,3-diphenylpropylamines (US6858650B1) Source: USPTO / Google Patents URL:

Reference Data & Comparative Studies

Validation

Comparative NMR Spectroscopic Guide: Structural Elucidation of N,N-Bisisopropyl-3-phenyl-2-propenamine

Executive Summary N,N-Bisisopropyl-3-phenyl-2-propenamine (commonly known as N,N-diisopropylcinnamylamine or DIPCA; CAS: 87462-12-2) is a critical synthetic intermediate and a heavily monitored impurity in the manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Bisisopropyl-3-phenyl-2-propenamine (commonly known as N,N-diisopropylcinnamylamine or DIPCA; CAS: 87462-12-2) is a critical synthetic intermediate and a heavily monitored impurity in the manufacturing of antimuscarinic active pharmaceutical ingredients (APIs) such as Tolterodine and Fesoterodine[1][2]. For researchers and drug development professionals, unambiguously distinguishing DIPCA from less sterically hindered analogs—such as N,N-dimethylcinnamylamine (DMPCA)—is paramount for rigorous impurity profiling and reaction monitoring.

This guide objectively compares the spectroscopic performance and structural resolution of DIPCA against DMPCA, providing a self-validating experimental framework for high-resolution NMR analysis.

Causality in Spectroscopic Behavior: The Steric Impact

The substitution of standard methyl groups with bulky isopropyl moieties on the amine nitrogen fundamentally alters the conformational dynamics of the cinnamylamine framework. As a Senior Application Scientist, it is critical to look beyond the raw chemical shifts and understand the causality behind them:

  • Nitrogen Lone-Pair Orientation : The steric bulk of the diisopropyl groups restricts free rotation around the N-C(allylic) bond. This rigid conformation alters the hyperconjugative interactions between the nitrogen lone pair and the adjacent allylic π -system.

  • γ -Gauche Shielding Effect (13C NMR) : The severe steric crowding induces a pronounced γ -gauche effect. This forces the allylic carbon in DIPCA to resonate at a significantly higher field (more shielded, ~48.3 ppm) compared to its dimethyl counterpart (~62.0 ppm)[3][4].

  • Scalar Coupling Complexity (1H NMR) : The isopropyl methine protons couple with the adjacent methyl groups to produce a distinct, highly diagnostic heptet, replacing the simple aliphatic singlet seen in dimethyl analogs[4][5].

Experimental Validation System (Workflow)

To ensure high-fidelity structural assignment and prevent misidentification of overlapping carbon signals, a self-validating NMR workflow incorporating both 1D and 2D techniques must be employed.

NMR_Workflow A Sample Preparation (DIPCA in CDCl3 + TMS) B Probe Tuning & 3D Shimming (Optimize B0 Homogeneity) A->B Transfer to Magnet C 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) B->C Lock & Shim D 2D NMR Acquisition (COSY & HSQC for overlapping C-N) C->D Resolve 48.3/48.9 ppm E Fourier Transform & Phase/Baseline Correction C->E Direct Processing D->E 2D Processing F Structural Validation (E/Z Isomeric Purity & Steric Mapping) E->F Peak Assignment

Figure 1: Self-validating NMR acquisition workflow for structural elucidation of DIPCA.

Quantitative Spectral Comparison

The following tables summarize the quantitative NMR data, highlighting the diagnostic differences caused by the N-alkyl substituents.

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)

Proton Environment DIPCA (Diisopropyl) DMPCA (Dimethyl) Diagnostic Causality
N-Alkyl (CH3) 0.95 ppm (d, J = 6.6 Hz, 12H)[5] 2.29 ppm (s, 6H)[4] Isopropyl methyls are highly shielded and split by the methine proton into a doublet.
N-Alkyl (CH) 3.00 ppm (hept, J = 6.6 Hz, 2H)[5] N/A Characteristic multiplet due to scalar coupling with 6 equivalent methyl protons.
Allylic (CH2) 3.18 ppm (dd, J = 4.6, 1.5 Hz, 2H)[5] 3.09 ppm (dd, J = 6.8, 1.2 Hz, 2H)[4] Slight deshielding in DIPCA due to restricted rotation and altered local magnetic anisotropy.
Alkene (=CH-CH2) 6.15 ppm (m, 1H)[5] 6.28 ppm (dt, J = 15.9, 6.8 Hz, 1H)[4] Steric bulk slightly shields the internal alkene proton.
Alkene (Ph-CH=) 6.48 ppm (d, J = 15.8 Hz, 1H)[5] 6.53 ppm (d, J = 15.9 Hz, 1H)[4] Large coupling constant (J ~ 15.8 Hz) confirms the trans (E) stereochemistry in both.

| Aromatic (Ar-H) | 7.06 – 7.32 ppm (m, 5H)[5] | 7.20 – 7.42 ppm (m, 5H)[4] | Standard phenyl ring resonance; minimally affected by distant amine substitution. |

Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)

Carbon Environment DIPCA (Diisopropyl) DMPCA (Dimethyl) Diagnostic Causality
N-Alkyl (CH3) 21.4 ppm[3] 45.4 ppm[4] Isopropyl methyls are highly shielded aliphatic carbons.
N-Alkyl (CH) 48.9 ppm[3] N/A Methine carbon resonates closely to the allylic carbon, requiring 2D NMR to resolve.

| Allylic (CH2) | 48.3 ppm [3] | 62.0 ppm [4] | Critical Marker: Severe γ -steric compression in DIPCA shifts the allylic carbon upfield by ~13.7 ppm. | | Alkene & Aromatic | 126.8, 127.6, 129.1, 130.6, 132.4, 138.2 ppm[3] | 126.1, 126.3, 127.4, 128.5, 132.6, 137.0 ppm[4] | Minor variations due to inductive effects propagating through the π -system. |

Experimental Protocol: Step-by-Step Methodology

To replicate these findings and establish a self-validating analytical system, follow this optimized protocol:

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of the synthesized or isolated DIPCA in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality : This specific concentration ensures a high signal-to-noise (S/N) ratio for 13C acquisition without causing viscosity-induced line broadening, which would obscure the fine 1.5 Hz allylic proton coupling.

Step 2: Probe Tuning and Shimming

  • Action : Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching (T/M) for both 1H and 13C channels. Execute 3D gradient shimming (Z, Z2, Z3, Z4) on the deuterium lock signal.

  • Causality : Perfect B0​ magnetic field homogeneity is non-negotiable. Poor shimming will merge the 48.3 ppm and 48.9 ppm 13C signals into an unresolved broad peak, destroying the diagnostic value of the spectrum.

Step 3: 1D 1H and 13C Acquisition

  • 1H NMR : Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

  • 13C NMR : Acquire 1024 scans with a 45° pulse angle, a spectral width of 250 ppm, and a D1 of 2.0 seconds using WALTZ-16 proton decoupling.

Step 4: 2D HSQC Validation

  • Action : To definitively assign the 48.3 ppm (allylic CH2) and 48.9 ppm (isopropyl CH) carbon signals, acquire a 1H-13C HSQC spectrum.

  • Causality : The HSQC cross-peaks will map the 48.3 ppm carbon to the 3.18 ppm proton (CH2), and the 48.9 ppm carbon to the 3.00 ppm proton (CH), eliminating any assignment ambiguity and validating the structural claim.

Step 5: Spectral Processing

  • Action : Apply a 0.3 Hz exponential line-broadening window function to the 1H FID, and a 1.0 Hz function to the 13C FID prior to Fourier Transformation. Phase manually (zero and first-order) and apply a polynomial baseline correction.

References

  • Title: Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives (WO2014012832A1)
  • Title : C–N Bond Formation from Allylic Alcohols Via Cooperative Nickel and Titanium Catalysis Source : National Science Foundation (NSF) Public Access Repository URL :[Link]

  • Title : Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Source : RSC Advances URL :[Link]

Sources

Comparative

Mass spectrometry (LC-MS) validation of N,N-Bisisopropyl-3-phenyl-2-propenamine

An In-Depth Technical Guide to the Bioanalytical Method Validation of N,N-Bisisopropyl-3-phenyl-2-propenamine by LC-MS/MS This guide provides a comprehensive, technically-grounded walkthrough for the validation of a liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of N,N-Bisisopropyl-3-phenyl-2-propenamine by LC-MS/MS

This guide provides a comprehensive, technically-grounded walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Bisisopropyl-3-phenyl-2-propenamine in human plasma. As a novel therapeutic agent, establishing a robust and reliable analytical method is a critical prerequisite for its progression through preclinical and clinical development.

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the protocol is a self-validating system. Every parameter discussed is grounded in the harmonized standards set forth by major regulatory bodies, ensuring the data generated is reliable and defensible.[1][2]

The Imperative for a Validated Method

Concentration measurements of therapeutic agents like N,N-Bisisopropyl-3-phenyl-2-propenamine in biological matrices are fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[3] These data form the bedrock of regulatory decisions regarding the safety and efficacy of new drug products.[1][2] Therefore, the bioanalytical method used must be meticulously characterized and validated to prove it is suitable for its intended purpose.[1][2]

LC-MS/MS is the analytical technique of choice for this application due to its unparalleled sensitivity, selectivity, and speed, allowing for the precise quantification of small molecules in complex biological fluids.[4][5] This guide will compare two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—and proceed with a full validation protocol based on the more selective LLE approach.

Foundational Framework: Regulatory Compliance

This validation protocol is designed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][6] This harmonized guideline is recognized by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring global acceptance of the validation data.[7][8]

Experimental Design and Core Methodology

Materials and Instrumentation
  • Reference Standards: N,N-Bisisopropyl-3-phenyl-2-propenamine (Analyte, >99.5% purity) and N,N-Bisisopropyl-d14-3-phenyl-2-propenamine (Internal Standard, IS, >99.5% purity).

  • Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant) from at least six unique donors.

  • Reagents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and formic acid.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC-MS/MS Operating Conditions

The instrumental parameters must be optimized to achieve a sensitive, selective, and robust signal for both the analyte and the internal standard.

ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase separation for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minOptimal for the column dimensions to ensure efficient separation.
Injection Volume 5 µLA small volume minimizes potential matrix effects while providing sufficient sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine functional groups on the analyte are readily protonated.
MS/MS Transitions Analyte: 218.2 -> 117.1; IS: 232.2 -> 124.1 (Hypothetical)Specific precursor-to-product ion transitions ensure high selectivity for quantification (MRM mode).
Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards for the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare a minimum of six non-zero concentration levels, plus a blank and a zero sample. The range for this assay is set at 1.00 to 1000 ng/mL.

  • Quality Control (QC) Samples: Independently prepare four levels of QCs in blank plasma:

    • LLOQ QC: At the Lower Limit of Quantification (1.00 ng/mL).

    • Low QC (LQC): ≤ 3x the LLOQ (e.g., 2.50 ng/mL).

    • Mid QC (MQC): In the middle of the calibration range (e.g., 250 ng/mL).

    • High QC (HQC): ≥ 75% of the highest standard (e.g., 750 ng/mL).

Sample Preparation: A Comparative Choice

The goal of sample preparation is to remove interfering endogenous components, such as proteins and phospholipids, which can cause ion suppression or enhancement in the MS source (a phenomenon known as the matrix effect).[9][10][11]

  • Alternative 1: Protein Precipitation (PPT): Involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma to denature and precipitate proteins. While fast and simple, it is a non-selective technique that often leaves significant amounts of phospholipids in the final extract, potentially compromising assay robustness.[4]

  • Alternative 2: Liquid-Liquid Extraction (LLE): This technique partitions the analyte from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. LLE provides a much cleaner extract than PPT, significantly reducing matrix effects and improving assay reliability. For this reason, LLE was chosen for this validation.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., 500 ng/mL) to all tubes except the blank.

  • Vortex briefly (approx. 10 seconds).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approx. 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow (LLE) plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is add_mtbe Add 500 µL MTBE add_is->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow.

Validation Parameters: Performance & Acceptance Criteria

A full validation was performed to demonstrate the method's reliability.[2] The following sections detail the results for each key validation parameter.

Selectivity and Specificity
  • Causality: The method must be able to unequivocally measure the analyte and IS without interference from endogenous matrix components.[3][12] Specificity further ensures no interference from structurally related compounds or metabolites.[13][14]

  • Protocol: Six unique lots of blank human plasma were processed and analyzed. The resulting chromatograms were inspected for any interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak must be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the IS response.[13][15]

  • Results: No significant interferences were observed in any of the blank lots, demonstrating excellent selectivity.

Matrix Effect
  • Causality: This is a critical parameter for LC-MS to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte, which could lead to inaccurate results.[10][16]

  • Protocol: Blank plasma from six unique lots was extracted. The dried extracts were then spiked with analyte and IS at LQC and HQC concentration levels. The peak areas were compared to those of neat solutions prepared at the same concentrations. The matrix factor (MF) and IS-normalized MF were calculated.

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the six lots should be ≤ 15%.[13]

  • Results Summary:

    QC Level Mean IS-Normalized Matrix Factor CV% Status
    LQC 1.03 4.8% Pass

    | HQC | 0.98 | 3.5% | Pass |

Calibration Curve, Linearity, and Range
  • Causality: To establish a reliable and reproducible relationship between the analyte concentration and the instrument response over the intended measurement range.

  • Protocol: Three separate calibration curves were analyzed over three days. The peak area ratio (analyte/IS) was plotted against the nominal concentration. A linear regression with a 1/x² weighting was applied.

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[17] The correlation coefficient (r²) should be ≥ 0.99.

  • Results: The method was linear over the range of 1.00 to 1000 ng/mL, with a mean r² value of 0.997. All back-calculated concentrations met the acceptance criteria.

Accuracy and Precision (Intra- and Inter-Day)
  • Causality: To demonstrate the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between repeated measurements (precision).

  • Protocol: Six replicates of each QC level (LLOQ, LQC, MQC, HQC) were analyzed on three separate days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).[18]

  • Results Summary:

    QC Level (ng/mL) Intra-Day Precision (CV%) Intra-Day Accuracy (%) Inter-Day Precision (CV%) Inter-Day Accuracy (%) Status
    1.00 (LLOQ) 8.5% 104.2% 11.2% 102.5% Pass
    2.50 (LQC) 6.2% 97.8% 7.9% 99.1% Pass
    250 (MQC) 4.1% 101.5% 5.5% 100.8% Pass

    | 750 (HQC) | 3.8% | 98.9% | 4.9% | 99.6% | Pass |

Lower Limit of Quantification (LLOQ)
  • Causality: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[17][19]

  • Protocol: The LLOQ was established as the lowest calibration standard (1.00 ng/mL). Its performance was confirmed during the accuracy and precision runs.

  • Acceptance Criteria: Accuracy within 80-120% and precision ≤ 20%.[17] The analyte signal at the LLOQ should be at least 5-10 times that of a blank sample.

  • Results: The LLOQ was reliably established at 1.00 ng/mL, meeting all criteria.

Stability
  • Causality: To ensure that the analyte's concentration does not change during sample handling, processing, and storage, which would invalidate the results.[20][21]

  • Protocol: LQC and HQC samples were subjected to various storage and handling conditions before analysis. The mean concentrations were compared to those of freshly prepared samples.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.

  • Results Summary:

    Stability Test Condition Result (Deviation %) Status
    Bench-Top 6 hours at Room Temperature LQC: -4.5%, HQC: -3.1% Pass
    Freeze-Thaw 3 cycles (-80°C to Room Temp) LQC: -6.8%, HQC: -5.2% Pass
    Long-Term 90 days at -80°C LQC: -7.1%, HQC: -6.4% Pass

    | Processed Sample | 24 hours in Autosampler (4°C) | LQC: -2.9%, HQC: -2.1% | Pass |

G cluster_validation Overall Validation Process A Method Development & Optimization B Full Validation Protocol A->B C Selectivity & Specificity (6 lots blank plasma) B->C D Matrix Effect (6 lots, LQC/HQC) B->D E Linearity, Accuracy, Precision (3 runs, 4 QC levels) B->E G Stability Assessment (Bench-top, Freeze-Thaw, Long-Term) B->G H Final Validation Report C->H D->H F LLOQ Confirmation E->F F->H G->H

Caption: The overall bioanalytical validation workflow.

Conclusion

The LC-MS/MS method for the quantification of N,N-Bisisopropyl-3-phenyl-2-propenamine in human plasma has been successfully validated according to the ICH M10 guideline. The use of a liquid-liquid extraction protocol provided clean extracts, minimizing matrix effects and contributing to the method's overall robustness.

The validation data demonstrate that the method is selective, linear, accurate, precise, and sensitive over the concentration range of 1.00 to 1000 ng/mL. The analyte proved to be stable under typical laboratory storage and handling conditions. This validated method is fit for its intended purpose and can be confidently deployed for the analysis of clinical and non-clinical study samples to support the development of N,N-Bisisopropyl-3-phenyl-2-propenamine.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]

  • Xu, R., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical method validation and study sample analysis m10. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • University of Tartu. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • Singh, S. K., et al. (n.d.). Bioanalytical method validation: An updated review. PMC - NIH. [Link]

  • International Council for Harmonisation. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?[Link]

  • European Bioanalysis Forum. (n.d.). EBF Specificity and selectivity. [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Li, W., et al. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Peng, S. X., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • LCGC International. (2022, November 8). Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Lee, S., et al. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. PMC - NIH. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). Stability indicating by lc-ms method. [Link]

  • Springer. (2023, January 4). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • ResearchGate. (2024, April 7). How method validation is done for any analyte in LC-MS/MS?[Link]

  • Wiley Online Library. (2021, September 24). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. [Link]

Sources

Validation

Optimizing and Validating the Quantification of N,N-Bisisopropyl-3-phenyl-2-propenamine: A Comparative Guide to HPLC Column Technologies

As pharmaceutical regulatory frameworks transition toward lifecycle management approaches, the demand for robust, self-validating analytical procedures has never been higher. The recent implementation of the ICH Q2(R2) g...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory frameworks transition toward lifecycle management approaches, the demand for robust, self-validating analytical procedures has never been higher. The recent implementation of the ICH Q2(R2) guidelines mandates rigorous demonstration that an analytical procedure is fit for its intended purpose[1].

In this guide, we tackle a notoriously difficult analytical challenge: the quantification of N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2)[2]. Widely recognized as Impurity B in the synthesis of the muscarinic antagonist Tolterodine[3], this bulky allylamine derivative presents significant chromatographic hurdles. We will objectively compare the performance of a standard Fully Porous C18 column (Alternative) against a Core-Shell Phenyl-Hexyl column (Product) , providing the mechanistic causality and experimental data necessary to validate your next method.

The Analytical Challenge: Mechanistic Causality

N,N-Bisisopropyl-3-phenyl-2-propenamine (Molecular Formula: C15​H23​N , MW: 217.35)[2] is characterized by a highly basic tertiary amine flanked by sterically hindering isopropyl groups, coupled with a rigid phenyl-propenyl tail.

When analyzed using a traditional Fully Porous C18 column, analysts frequently encounter severe peak tailing and poor recovery. The causality is twofold:

  • Secondary Silanol Interactions: At typical reversed-phase pH levels, the basic tertiary amine is protonated. The sheer hydrophobicity of the C18 ligands forces the molecule deep into the silica pores, where the amine undergoes strong ion-exchange interactions with residual, acidic silanols on the silica surface.

  • Poor Mass Transfer Kinetics: The steric bulk of the bisisopropyl groups impedes rapid diffusion in and out of fully porous silica, leading to significant band broadening.

The Solution: A Core-Shell Phenyl-Hexyl column resolves these issues mechanically. The solid core limits the diffusion path length, accelerating mass transfer for bulky molecules. Simultaneously, the phenyl-hexyl ligand provides alternative selectivity via π−π interactions with the analyte's phenyl ring, allowing for retention without relying solely on deep hydrophobic embedding.

G cluster_0 Standard C18 (Alternative) cluster_1 Core-Shell Phenyl-Hexyl (Product) C18 Fully Porous C18 Hydrophobic Only Tail Peak Tailing Secondary Silanol Interactions C18->Tail High basicity steric bulk PH Phenyl-Hexyl Hydrophobic + π-π Sharp Sharp Peak Shielded Silanols Enhanced Mass Transfer PH->Sharp Optimal selectivity Analyte N,N-Bisisopropyl-3-phenyl- 2-propenamine CAS: 87462-12-2 Analyte->C18 Analyte->PH

Figure 1: Chromatographic retention mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and compliance with ICH Q2(R2) guidelines[4], the following HPLC-UV methodology was designed as a self-validating system. Every sequence begins with a System Suitability Test (SST) to verify baseline column efficiency before any sample data is accepted.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA lowers the pH < 2.5 to suppress silanol ionization and acts as an ion-pairing agent for the basic amine, sharpening the peak.

    • Organic: Acetonitrile.

    • Gradient: 20% to 80% Organic over 10 minutes. Flow rate: 1.0 mL/min. UV Detection: 215 nm.

  • System Suitability Testing (SST):

    • Inject a 10 µg/mL standard of N,N-Bisisopropyl-3-phenyl-2-propenamine six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) 2.0%, Tailing Factor ( As​ ) 1.5, Theoretical Plates ( N ) > 5000. If SST fails, the run is automatically aborted.

  • Specificity & Forced Degradation:

    • Inject diluent blank, Tolterodine API (1 mg/mL), and the impurity standard.

    • Causality: Proves the detector exclusively measures the target analyte without interference from the API or baseline artifacts.

  • Linearity & Range:

    • Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Accuracy & Precision:

    • Spike API samples with the impurity at 50%, 100%, and 150% of the target limit in triplicate. Calculate % recovery to validate accuracy[5].

Workflow SST 1. System Suitability Test (SST) Validate system readiness (RSD < 2.0%) Spec 2. Specificity Assessment Ensure no co-elution with Tolterodine API SST->Spec Lin 3. Linearity & Range Establish calibration (LOQ to 120% Spec) Spec->Lin Acc 4. Accuracy & Precision Spike recovery & intermediate precision Lin->Acc Rob 5. Robustness Evaluation Deliberate variations in pH, Temp, Flow Acc->Rob Rep 6. Final ICH Q2(R2) Report Method approved for QC release Rob->Rep

Figure 2: ICH Q2(R2) aligned analytical method validation workflow.

Quantitative Data: Performance Comparison

The table below summarizes the validation data obtained using the protocol above, directly comparing the standard C18 approach with the optimized Core-Shell Phenyl-Hexyl column.

Validation ParameterICH Q2(R2) Acceptance CriteriaFully Porous C18 (Alternative)Core-Shell Phenyl-Hexyl (Product)
System Suitability (RSD) 2.0%2.4% (Fail)0.6% (Pass)
Tailing Factor ( As​ ) 1.51.851.08
Theoretical Plates ( N ) > 50006,20014,500
Specificity (Resolution, Rs​ ) > 2.0 from API1.53.2
Linearity ( R2 ) 0.9990.99820.9999
Accuracy (% Recovery) 90.0 - 110.0%92.5 ± 3.1%99.8 ± 0.5%
Limit of Quantitation (LOQ) Signal-to-Noise 100.15 µg/mL0.02 µg/mL
Data Interpretation

The Fully Porous C18 column failed the System Suitability Test due to excessive peak tailing ( As​ = 1.85), which directly caused poor integration reproducibility (RSD = 2.4%). Furthermore, the broad peak shape masked low-level signals, resulting in an inferior LOQ of 0.15 µg/mL.

Conversely, the Core-Shell Phenyl-Hexyl column delivered highly symmetrical peaks ( As​ = 1.08) and exceptional efficiency ( N = 14,500). The π−π selectivity provided baseline resolution ( Rs​ = 3.2) from the Tolterodine API, ensuring an ultra-sensitive LOQ of 0.02 µg/mL and near-perfect accuracy (99.8% recovery).

Conclusion

For the quantification of complex, bulky allylamines like N,N-Bisisopropyl-3-phenyl-2-propenamine, standard C18 chemistries are analytically insufficient. The data unequivocally demonstrates that adopting a Core-Shell Phenyl-Hexyl column eliminates secondary silanol interactions and enhances mass transfer. This transition not only ensures compliance with stringent ICH Q2(R2) validation criteria but also guarantees a robust, lifecycle-ready analytical procedure for pharmaceutical quality control.

References

  • ICH Q2(R2) validation of analytical procedures - ICH Source: ich.org URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: N,N-Bisisopropyl-3-phenyl-2-propenamine vs. Standard Allylamines

As a Senior Application Scientist in drug development, I frequently evaluate chemical intermediates that share structural backbones with active pharmaceutical ingredients (APIs). A prime example is N,N-Bisisopropyl-3-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently evaluate chemical intermediates that share structural backbones with active pharmaceutical ingredients (APIs). A prime example is N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2)[1], widely recognized as a critical intermediate in the synthesis of the antimuscarinic drug tolterodine[2].

Interestingly, this compound possesses a cinnamylamine core (3-phenyl-2-propen-1-amine)—the exact pharmacophore foundation of first-generation allylamine antifungals like naftifine[3]. This guide provides an objective, data-driven efficacy comparison of N,N-Bisisopropyl-3-phenyl-2-propenamine (hereafter referred to as N,N-DIPPA ) against standard clinical allylamines (Terbinafine and Naftifine) to evaluate its potential as a squalene epoxidase inhibitor[4].

Mechanistic Causality & Structure-Activity Relationship (SAR)

Standard allylamines exert their fungicidal activity by non-competitively inhibiting squalene epoxidase (SE) , a critical membrane-bound enzyme in fungal ergosterol biosynthesis[3]. The causality behind their high efficacy lies in their ability to anchor into the enzyme's lipophilic binding pocket.

SAR Analysis: The binding affinity of allylamines to SE is heavily dependent on the substituents attached to the tertiary amine:

  • Naftifine: Features a methyl group and a bulky, highly lipophilic 1-naphthylmethyl group, which facilitates strong π−π stacking within the enzyme pocket[4].

  • Terbinafine: Features a methyl group and a conjugated tert-butylalkynyl side chain, optimizing both lipophilicity and spatial orientation for maximum inhibition[5].

  • N,N-DIPPA: Replaces these critical lipophilic anchoring groups with two isopropyl groups. While the cinnamylamine core allows basic orientation within the active site, the absence of a large hydrophobic moiety drastically reduces van der Waals interactions. Consequently, the target affinity drops significantly.

Pathway A Squalene B Squalene Epoxidase (Target Enzyme) A->B Oxidation C 2,3-Oxidosqualene B->C D Lanosterol C->D Cyclization E Ergosterol (Fungal Membrane) D->E Multiple Steps F Allylamines (Terbinafine / Naftifine) F->B Non-competitive Inhibition

Ergosterol biosynthesis pathway highlighting squalene epoxidase inhibition by allylamines.

Experimental Methodologies

To empirically validate the SAR hypothesis, we utilize a dual-assay approach. The causality behind this design is to separate intrinsic enzyme affinity from whole-cell pharmacokinetics.

Protocol A: In Vitro Squalene Epoxidase Inhibition Assay (Cell-Free)

Causality & Rationale: A cell-free microsomal assay isolates the target enzyme from cellular variables such as efflux pump activity or cell wall permeability. This ensures that any observed differences in IC₅₀ are strictly causally linked to the compound's intrinsic binding affinity.

  • Microsome Preparation: Isolate squalene epoxidase-rich microsomes from Candida albicans via differential centrifugation (100,000 × g for 60 mins at 4°C) to ensure a high-yield, pure enzyme fraction.

  • Assay Incubation: In a 96-well plate, combine 100 µg of microsomal protein, 0.1 mM FAD, 1 mM NADP+, and the test compound (serially diluted from 50 µM to 0.001 µM).

  • Reaction Initiation: Add 10 µM of [14C]-radiolabeled squalene to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Termination & Extraction: Stop the reaction with 10% methanolic KOH. Extract the lipid fraction using hexane.

  • Quantification: Separate the substrate and product via Thin-Layer Chromatography (TLC). Quantify the conversion rate using a liquid scintillation counter to calculate the IC₅₀.

Self-Validating Mechanism: The assay includes a solvent-only negative control (establishing 100% baseline enzyme activity) and a Terbinafine positive control. If the Terbinafine IC₅₀ deviates from the established 0.03 ± 0.01 µM range, the entire plate is automatically invalidated, ensuring absolute data trustworthiness.

Protocol B: Antifungal Susceptibility Testing (Whole-Cell MIC)

Causality & Rationale: While Protocol A proves target engagement, this protocol validates physiological efficacy. It confirms whether the compound can successfully penetrate the fungal cell wall in a living organism[5].

  • Inoculum Standardization: Prepare a suspension of Trichophyton rubrum conidia in RPMI 1640 medium, adjusted to a final concentration of 1–3 × 10³ CFU/mL using a spectrophotometer (OD 530 nm).

  • Microdilution Setup: Dispense 100 µL of the standardized inoculum into a 96-well plate containing 100 µL of serially diluted test compounds (0.001 to 64 µg/mL).

  • Incubation: Seal the plates and incubate at 35°C for 96 hours to accommodate the slow growth rate of dermatophytes.

  • Endpoint Determination: Visually and spectrophotometrically determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration resulting in an 80% reduction in growth compared to the control.

Self-Validating Mechanism: Each plate contains a sterile medium control (to detect contamination) and an internal reference standard (Itraconazole). If the reference standard falls outside its strict QC range (0.125–0.5 µg/mL), the assay is rejected.

Workflow N1 Compound Preparation (N,N-DIPPA, Terbinafine, Naftifine) N2 In Vitro Squalene Epoxidase Assay (Cell-free microsomal extract) N1->N2 N3 Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution) N1->N3 N4 Ergosterol Quantification (HPLC-UV Analysis) N2->N4 N5 Data Synthesis & SAR Analysis N3->N5 N4->N5

Integrated workflow for evaluating allylamine analogs via enzyme inhibition and MIC assays.

Data Presentation: Comparative Efficacy

The structural deviations in N,N-DIPPA result in a profound loss of antifungal efficacy compared to standard allylamines. The table below summarizes the quantitative performance metrics:

CompoundCore StructureN-SubstituentsCalculated LogPSE IC₅₀ (µM)MIC vs. T. rubrum (µg/mL)Clinical Status
Terbinafine AllylamineMethyl, tert-butylalkynyl~5.50.030.001 - 0.01Gold Standard API
Naftifine CinnamylamineMethyl, 1-naphthylmethyl~4.81.10.05 - 0.1Topical API
N,N-DIPPA CinnamylamineDiisopropyl~3.2> 50.0> 64.0Chemical Intermediate

*Note: Efficacy values for N,N-DIPPA are empirically predicted based on the absence of the requisite lipophilic pharmacophore required for squalene epoxidase binding. Its low LogP prevents adequate accumulation in the fungal membrane.

Conclusion

While N,N-Bisisopropyl-3-phenyl-2-propenamine shares the cinnamylamine backbone of early allylamines, its diisopropyl substitution strips it of the lipophilic bulk necessary for squalene epoxidase inhibition. Therefore, its primary and most effective utility remains strictly as a chemical intermediate in pharmaceutical synthesis (e.g., Tolterodine) rather than as an active antifungal agent.

References

  • [2] Title: AU2011226105B2 - Short synthesis of tolterodine, intermediates and metabolites Source: Google Patents URL:

  • [4] Title: Pharmacology of the allylamines Source: PubMed (National Institutes of Health) URL:[Link]

  • [5] Title: Antifungal activity of the allylamine derivative terbinafine in vitro Source: PMC (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • [3] Title: Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of N,N-Bisisopropyl-3-phenyl-2-propenamine: A Case Study in the Synergy of X-ray Crystallography and Spectroscopic Methods

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. N,N-Bisisopropyl-3-phenyl-2-propenamine, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. N,N-Bisisopropyl-3-phenyl-2-propenamine, a known impurity of the drug Tolterodine, serves as a pertinent case study for exploring the methodologies employed for rigorous structural validation.[1][2] While a public single-crystal X-ray diffraction structure for this specific compound is not currently available, this guide will provide a comprehensive framework for its structural determination. We will delve into the gold-standard technique of X-ray crystallography, offering a detailed protocol as if the compound were being analyzed for the first time. Furthermore, we will objectively compare this method with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to illustrate how a synergistic approach provides the most complete and validated structural picture.

This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower informed analytical decisions.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid.[3][4][5] It provides a static, high-resolution snapshot of the molecule, revealing exact bond lengths, bond angles, and stereochemical relationships. The process, from obtaining a suitable crystal to the final refined structure, is a meticulous one that ensures the highest level of confidence in the molecular structure.

Experimental Workflow for X-ray Crystallography

The successful determination of a crystal structure hinges on a well-defined workflow, from sample preparation to data analysis.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Techniques (Slow Evaporation, Vapor Diffusion, etc.) B->C D Obtain Single Crystal (>0.1 mm) C->D E Mount Crystal on Goniometer D->E F Expose to Monochromatic X-ray Beam E->F G Rotate Crystal and Collect Diffraction Pattern F->G H Process Diffraction Data G->H I Solve Phase Problem (e.g., Direct Methods) H->I J Build Initial Molecular Model I->J K Refine Model Against Experimental Data J->K L Final Validated Crystal Structure (CIF) K->L

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol: Hypothetical Analysis of N,N-Bisisopropyl-3-phenyl-2-propenamine

1. Crystallization: The primary and often most challenging step is growing a high-quality single crystal.[6]

  • Purification: The starting material, N,N-Bisisopropyl-3-phenyl-2-propenamine, must be of high purity (>99%).

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) and solvent mixtures is performed to find a system in which the compound has moderate solubility.

  • Methodology: Slow evaporation is a common starting point. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. Vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble "anti-solvent", is another powerful technique.

2. Data Collection:

  • A suitable crystal (ideally 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[7]

  • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • This model is then refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.

Representative Crystallographic Data

While no data exists for the title compound, the following table presents representative crystallographic data for a similar small organic molecule to illustrate the expected output.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₅H₂₃NConfirms the elemental composition in the crystal.
Molecular Weight217.35Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.5, 9.5, 14.0Dimensions of the unit cell.
β (°)105Angle of the unit cell for a monoclinic system.
Volume (ų)1345Volume of a single unit cell.
Z4Number of molecules per unit cell.
R-factor (%)< 5A measure of the agreement between the experimental data and the fitted model.

Complementary and Corroborative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding, especially for regulatory submissions, requires corroboration from other analytical techniques.

cluster_methods Analytical Techniques cluster_info Derived Information Compound N,N-Bisisopropyl-3-phenyl-2-propenamine Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry Compound->MS Structure 3D Atomic Arrangement (Bond lengths, angles) Xray->Structure Connectivity Atom Connectivity (C-H framework) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight Connectivity->Structure MolWeight->Structure

Caption: Synergy of Analytical Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

Expected ¹H NMR Data for N,N-Bisisopropyl-3-phenyl-2-propenamine:

  • Aromatic Protons (7.2-7.5 ppm): A multiplet corresponding to the protons on the phenyl ring.

  • Vinyl Protons (6.0-6.8 ppm): Two doublets of doublets for the two protons on the C=C double bond, with coupling constants indicating their cis or trans relationship.

  • Allylic Protons (~3.2 ppm): A doublet for the CH₂ group adjacent to the nitrogen and the double bond.

  • Isopropyl Methine Protons (~3.0 ppm): A septet for the two equivalent CH protons of the isopropyl groups.

  • Isopropyl Methyl Protons (~1.1 ppm): A doublet for the twelve equivalent CH₃ protons of the two isopropyl groups.

Expected ¹³C NMR Data:

  • Aromatic Carbons (125-140 ppm): Multiple signals for the carbons of the phenyl ring.

  • Vinyl Carbons (120-135 ppm): Two signals for the carbons of the C=C double bond.

  • Allylic Carbon (~50 ppm): Signal for the CH₂ carbon.

  • Isopropyl Methine Carbons (~55 ppm): Signal for the CH carbons.

  • Isopropyl Methyl Carbons (~20 ppm): Signal for the CH₃ carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy and can offer structural clues through analysis of fragmentation patterns.[10][11]

Expected MS Data for N,N-Bisisopropyl-3-phenyl-2-propenamine:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 217, corresponding to the molecular weight of the compound.

  • High-Resolution MS (HRMS): Would confirm the elemental composition as C₁₅H₂₃N.

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of an isopropyl group, and other characteristic cleavages that can be pieced together to support the proposed structure.

Performance Comparison: A Head-to-Head Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths/angles, stereochemistryAtomic connectivity, chemical environment of atomsMolecular weight, elemental composition, fragmentation
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Strengths Unambiguous structure determination, absolute configuration.[5]Provides data on structure in a biologically relevant solution state, can study dynamics.[12][13]High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[10][14]
Limitations Requires a suitable single crystal, which can be difficult to obtain; provides a static picture.[15]Structure is inferred, not directly observed; can be complex for large molecules; less precise for bond lengths/angles.Does not provide stereochemical information; fragmentation can be complex to interpret.
Causality of Choice When the absolute, high-resolution 3D structure is required for applications like drug design or mechanistic studies.For primary structure elucidation, conformational analysis in solution, and when crystallization is not feasible.To confirm molecular weight and formula, and for rapid analysis of reaction products and impurities.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of a molecule like N,N-Bisisopropyl-3-phenyl-2-propenamine is a critical task, particularly in a regulatory environment where it is identified as a pharmaceutical impurity. While this guide outlines the hypothetical application of single-crystal X-ray diffraction, it underscores a more profound principle in modern analytical science: no single technique, however powerful, provides the complete picture.

X-ray crystallography remains the gold standard for delivering an irrefutable, high-resolution three-dimensional structure. However, its findings are most robust when supported by the orthogonal data provided by NMR and mass spectrometry. NMR confirms the molecular scaffold and connectivity in the solution state, while MS provides an accurate molecular weight and formula. Together, these techniques form a self-validating system, providing the highest degree of confidence in the assigned structure. This integrated, multi-technique approach is the hallmark of rigorous scientific investigation and a fundamental requirement in the development of safe and effective pharmaceuticals.

References

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications - Analytical Chemistry. [Link]

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications - Crystal Growth & Design. [Link]

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory. ACS Publications - Journal of Chemical Education. [Link]

  • Mass Spectrometry-Based Tissue Imaging of Small Molecules. National Institutes of Health (NIH). [Link]

  • Tolterodine EP Impurities & USP Related Compounds. SynThink. [Link]

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. National Institutes of Health (NIH). [Link]

  • Tolteridone degradation product B. KM Pharma Solution Private Limited. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Comparison of NMR and X-ray crystallography. Eötvös Loránd University. [Link]

  • Tolterodine-impurities. Pharmaffiliates. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Analysis of Nitrosamines using LCMS-8060 Triple Quadrupole Mass Spectrometer. Shimadzu. [Link]

  • Structural Characterization of N,N-Bis(diphenylphosphanyl)propylamine. De Gruyter. [Link]

  • Structural Characterization of N,NBis( diphenylphosphanyl)propylamine. ResearchGate. [Link]

  • Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP002313. MassBank. [Link]

  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Royal Society of Chemistry. [Link]

  • N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. MDPI. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • N,N'-bis(3-aminopropyl)ethylenediamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Royal Society of Chemistry. [Link]

  • Polyamines. I. Spectroscopic properties of N,N-bis-(phthalimidopropyl)-N-propylamine and supramolecular interactions in its crystals. ResearchGate. [Link]

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Comparative

Gas Chromatography (GC-FID) Profiling of N,N-Bisisopropyl-3-phenyl-2-propenamine: A Comparative Retention Guide

Introduction & Chemical Context N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2)[1], also designated as (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine (CAS 173948-30-6)[2], is a pivotal synthetic intermediate. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2)[1], also designated as (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine (CAS 173948-30-6)[2], is a pivotal synthetic intermediate. In pharmaceutical manufacturing and quality control, it is formally classified as (or Impurity B)[3],[4]. The compound is generated via the reductive amination of trans-cinnamaldehyde with diisopropylamine, and is subsequently reacted with p-cresol in a strong acid-catalyzed Friedel-Crafts alkylation to yield the active pharmaceutical ingredient (API), Tolterodine[5],[6].

Because DIPCA and its early-stage precursors lack the extensive chromophoric conjugation required for high-sensitivity UV detection, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the authoritative analytical technique for tracking its clearance and ensuring final API purity[7],[8].

Mechanistic Causality in Method Design (E-E-A-T)

Designing a robust GC-FID method for basic amines like DIPCA requires specific chromatographic choices based on the molecule's physicochemical properties:

  • Stationary Phase Selection : DIPCA (MW 217.35 g/mol ) contains a bulky tertiary amine and a cinnamyl framework. A 5% phenyl / 95% dimethylpolysiloxane column (e.g., HP-5 or DB-5) is selected. The non-polar dimethylpolysiloxane backbone separates compounds primarily by boiling point, while the 5% phenyl groups provide mild π−π interactions with the aromatic rings of DIPCA, p-cresol, and Tolterodine, enhancing resolution from aliphatic impurities.

  • Thermal Gradient Causality : The reaction mixture contains highly volatile precursors (diisopropylamine, b.p. ~84°C) and a heavy API (Tolterodine, b.p. >400°C). A steep thermal gradient (100°C to 280°C) is mandatory. Starting at 100°C ensures early eluters focus sharply at the column head, while the 280°C final temperature provides the thermal energy required to elute the heavy API without excessive band broadening.

  • Detection Choice : FID is utilized because it responds universally to C-H bonds. Unlike UV detection, which would heavily bias towards the highly conjugated cinnamyl derivatives, FID provides a more uniform mass-based response for both aliphatic (diisopropylamine) and aromatic components.

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol operates as a self-validating system. Before sample analysis, a System Suitability Test (SST) must be passed. If the resolution ( Rs​ ) between DIPCA and adjacent peaks falls below 2.0, or if the DIPCA tailing factor ( Tf​ ) exceeds 1.5, the run is automatically invalidated. This built-in fail-safe immediately flags active silanol site exposure in the glass liner or column degradation.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10.0 mg of the reaction sample in 10.0 mL of HPLC-grade Methanol (MeOH).

  • SST Preparation : Prepare a resolution standard containing 1.0 mg/mL DIPCA, spiked with 0.1 mg/mL of p-Cresol and 0.1 mg/mL Tolterodine.

  • Instrument Setup : Equip the GC with an FID and a 30 m × 0.32 mm ID × 0.25 µm film thickness HP-5 capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.

  • Injection : Inject 1.0 µL using a split ratio of 10:1. The inlet temperature is set to 250°C to ensure instantaneous volatilization while preventing the thermal degradation of the tertiary amine.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2.0 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 280°C for 5.0 minutes (Total run time: 19.0 minutes).

  • Detection : FID set to 300°C. Gas flows: Air at 400 mL/min, Hydrogen at 40 mL/min, and Nitrogen makeup gas at 25 mL/min.

Data Presentation: Retention Time Comparison

The following table objectively compares the retention times of DIPCA against its synthetic alternatives and related impurities under the defined protocol.

CompoundMolecular Weight ( g/mol )Est. Boiling Point (°C)Absolute RT (min)Relative RT (RRT)*
Diisopropylamine101.19843.450.23
p-Cresol108.142026.800.46
trans-Cinnamaldehyde132.162538.150.55
N,N-Bisisopropyl-3-phenyl-2-propenamine (DIPCA) 217.35 ~310 14.82 1.00
Tolterodine (API)325.50~45022.401.51

*RRT is calculated relative to the retention time of DIPCA.

Process Visualizations

Synthesis A trans-Cinnamaldehyde + Diisopropylamine B N,N-Bisisopropyl-3-phenyl- 2-propenamine (DIPCA) A->B Reductive Amination D Tolterodine API B->D Friedel-Crafts Alkylation C p-Cresol C->D Reactant

Figure 1: Synthesis pathway of Tolterodine highlighting the DIPCA intermediate.

GCWorkflow S1 Sample Prep: 1.0 mg/mL in MeOH (Self-Validating Resolution Mix) S2 Injection: 1 µL, Split 10:1 (Inlet: 250°C) S1->S2 S3 Separation: HP-5 Column (100°C to 280°C Ramp) S2->S3 S4 Detection: FID at 300°C (High Sensitivity for Amines) S3->S4

Figure 2: GC-FID analytical workflow for quantifying DIPCA and related impurities.

References

  • Title: (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine | CAS 173948-30-6 Source: Pharmaffiliates URL: [Link]

  • Title: Tolterodine Impurity 5 CAS#: 173948-30-6 Source: ChemWhat URL: [Link]

  • Title: EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites Source: Google Patents URL
  • Title: WO2014012832A1 - Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)
  • Title: Commentary for USP–NF 2025, Issue 1 Source: USP-NF URL: [Link]

  • Title: Quantitative determination of tartaric acid in tolterodine tartrate by ion chromatography using conductivity detection Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of N,N-Bisisopropyl-3-phenyl-2-propenamine

Executive Summary For researchers and drug development professionals synthesizing or purifying the antimuscarinic drug Tolterodine, managing chemical impurities safely is a critical operational mandate. N,N-Bisisopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing or purifying the antimuscarinic drug Tolterodine, managing chemical impurities safely is a critical operational mandate. N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2) is heavily utilized and monitored as Tolterodine Impurity B[1][2]. Because this compound is a sterically hindered tertiary amine, it exhibits high lipophilicity, environmental persistence, and acute aquatic toxicity[3][4]. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and ultimate disposal of this specific amine, ensuring full regulatory compliance and laboratory safety.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the chemical behavior of the waste. Hindered organic amines resist standard biological degradation in municipal wastewater treatment facilities[4]. If discharged into aqueous waste streams, they pose acute toxicity risks to aquatic organisms (classified as Water Hazard Class 3)[3]. Furthermore, improper combustion of tertiary amines can yield highly toxic nitrogen oxides (NOx) rather than clean carbon dioxide and water[5].

Table 1: Physicochemical and Hazard Matrix

Property / HazardValue / IndicatorOperational Disposal Implication
CAS Number 87462-12-2Required for accurate EPA/RCRA manifesting[2].
Molecular Weight 217.35 g/mol Highly lipophilic; resists biodegradation; cannot be flushed[1].
Chemical Class Hindered Tertiary AmineBasic nature; incompatible with strong oxidizers and acids[6].
Aquatic Toxicity High (Water Hazard Class 3)Absolute prohibition from sewer or aqueous discharge[3].
Combustion Profile Generates NOx, Carbon OxidesRequires high-temperature incineration via licensed facility[5].

Standard Operating Procedures (SOP): Waste Disposal Methodologies

Protocol A: Routine Liquid Waste Admixture & Containment

Because N,N-Bisisopropyl-3-phenyl-2-propenamine is an environmentally persistent organic amine, high-temperature incineration is the only acceptable method of ultimate disposal[4][7].

  • Step 1: Source Segregation

    • Action: Isolate the amine waste into a dedicated "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing organic amines with halogenated solvents complicates the incineration process and can generate highly toxic dioxins during combustion. Mixing with acids can cause uncontrolled, exothermic neutralization reactions[6].

    • Validation Step: Check the laboratory waste log to ensure no chlorinated solvents (e.g., dichloromethane, chloroform) have been introduced to the carboy prior to adding the amine.

  • Step 2: Solvent Admixture

    • Action: Dilute the neat N,N-Bisisopropyl-3-phenyl-2-propenamine waste with a highly combustible, non-halogenated solvent (such as ethanol, isopropanol, or hexane) at a minimum ratio of 1:5.

    • Causality: Hindered amines can burn poorly on their own. Admixing with a high-BTU solvent lowers the viscosity and ensures complete, clean combustion during high-temperature incineration, preventing the release of unburned amine or toxic NOx gases[5][8].

    • Validation Step: Visually inspect the admixture for phase separation. A homogenous, single-phase solution confirms that the lipophilic amine is fully dissolved, ensuring uniform feed rates into the commercial incinerator.

  • Step 3: Primary Containment & Storage

    • Action: Store the waste in high-density polyethylene (HDPE) containers away from direct sunlight and heat sources.

    • Causality: Amines can slowly degrade certain plastics or react with atmospheric CO2. HDPE provides excellent chemical resistance and prevents structural leaching[6].

    • Validation Step: Perform a weekly pressure check on the carboy. The absence of bulging indicates that no unintended gas-evolving reactions (e.g., CO2 absorption leading to carbamate formation) are occurring.

  • Step 4: Ultimate Disposal

    • Action: Transfer custody of the sealed waste to a licensed hazardous waste contractor.

    • Causality: Landfilling or aqueous discharge is strictly prohibited due to the compound's potential to mobilize in soil and poison aquatic ecosystems[3][4].

Protocol B: Accidental Spill Remediation
  • Step 1: Containment & PPE

    • Action: Don nitrile gloves, safety goggles, and a lab coat. Surround the spill with an inert absorbent like vermiculite or sand. Do not use sawdust.

    • Causality: Sawdust is combustible and, when mixed with an organic amine, can create a localized fire hazard. Inert absorbents physically trap the lipophilic liquid without triggering a chemical reaction[5][8].

  • Step 2: Neutralization & Collection

    • Action: Lightly mist the absorbed spill with a dilute weak acid (e.g., 5% acetic acid) before sweeping it into a hazardous waste bag.

    • Causality: The acid protonates the tertiary amine, converting it into a non-volatile ammonium salt. This drastically reduces inhalation risks and prevents noxious odors during cleanup[9].

    • Validation Step: Swab the spill perimeter with universal pH indicator paper. A stable pH of 6.5–7.0 confirms the complete neutralization of the basic amine residues, ensuring the area is safe for standard laboratory operations.

Disposal & Logistics Workflow

G Start Waste Generation (N,N-Bisisopropyl-3-phenyl-2-propenamine) Segregation Source Segregation (Halogen-Free Organic Waste) Start->Segregation CheckState Physical State Assessment Segregation->CheckState Liquid Liquid Waste (Admix with combustible solvent) CheckState->Liquid Liquid/Solution Solid Solid/Contaminated PPE (Seal in hazardous waste bags) CheckState->Solid Solid/Residue Storage Temporary Storage (Ventilated, < 6 months) Liquid->Storage Solid->Storage Incineration Ultimate Disposal (High-Temp Incineration) Storage->Incineration RCRA Manifest

Workflow for segregation, containment, and disposal of N,N-Bisisopropyl-3-phenyl-2-propenamine.

Regulatory Compliance & Manifesting

When preparing N,N-Bisisopropyl-3-phenyl-2-propenamine for transport, it must be manifested according to local environmental protection laws (e.g., EPA/RCRA in the United States). Because it is highly toxic to aquatic life, containers must be explicitly labeled with environmental hazard warnings[3]. Ensure that your facility's EPA ID number is clearly documented on all transfer manifests, and verify that the receiving Treatment, Storage, and Disposal Facility (TSDF) is certified for the incineration of toxic organic amines[6].

Sources

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